1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine
Description
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine: A Key Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, particularly in the development of novel antiviral therapeutics. Its rigid, stereochemically defined structure allows for precise control over the spatial orientation of functional groups, a critical aspect in the design of potent and selective drug candidates.
Core Chemical and Physical Properties
This compound, also known as tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate, is a stable, crystalline solid at room temperature. The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen enhances its solubility in common organic solvents and facilitates its use in a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 202.25 g/mol | --INVALID-LINK-- |
| CAS Number | 190792-74-6 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic supplier data |
| Purity | ≥97% | Generic supplier data |
| Storage Conditions | 2-8°C, protect from light | Generic supplier data |
| Calculated LogP | -0.0747 | Generic supplier data |
| Topological Polar Surface Area (TPSA) | 75.79 Ų | Generic supplier data |
Spectroscopic Data
Experimental Protocols
The stereoselective synthesis of this compound is crucial for its application in chiral drug synthesis. A common strategy involves the use of a chiral starting material, such as D-tartaric acid, to establish the desired stereochemistry. An alternative approach utilizes a chemoenzymatic method starting from diallylamine.
Protocol 1: Chemoenzymatic Synthesis from Diallylamine
This protocol outlines a chemoenzymatic approach to synthesize the key intermediate, (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine, which can then be converted to the target compound.
Step 1: Synthesis of 1-Benzyloxycarbonyl-3-pyrroline
-
To a solution of diallylamine in a suitable organic solvent (e.g., dichloromethane), add benzyl chloroformate (Cbz-Cl) and a base (e.g., triethylamine) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and dry the organic layer.
-
Purify the crude product by column chromatography to obtain N,N-diallylbenzylcarbamate.
-
Subject the N,N-diallylbenzylcarbamate to ring-closing metathesis (RCM) using Grubbs' catalyst to yield 1-benzyloxycarbonyl-3-pyrroline.[2]
Step 2: Azidohydroxylation and Enzymatic Resolution
-
The 1-benzyloxycarbonyl-3-pyrroline is subjected to an azidohydroxylation reaction to introduce the azide and hydroxyl groups across the double bond, yielding a racemic mixture of cis and trans isomers.
-
The racemic (3S,4S/3R,4R)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine is then resolved using enzymatic transesterification with a lipase (e.g., PS-C lipase).[2] This selectively acylates one enantiomer, allowing for the separation of the desired (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine with high enantiomeric excess (>99% ee).[2]
Step 3: Conversion to this compound
-
The separated (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine is then subjected to a two-step process:
-
Reduction of the azide group to an amine, typically using a reducing agent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.
-
Protection of the resulting amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and removal of the Cbz group by hydrogenolysis.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
The enantiomeric purity of the final product and key intermediates is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), is suitable for the separation of N-Boc protected compounds.
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase. The ratio can be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Applications in Drug Discovery
The 3-amino-4-hydroxypyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of inhibitors for enzymes such as proteases and neuraminidases. The defined stereochemistry of this compound allows for the precise positioning of pharmacophoric groups to interact with the active site of these enzymes.
Role in HIV Protease Inhibitor Synthesis
HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART). The pyrrolidine scaffold can be incorporated as a P1 or P2 ligand in peptidomimetic inhibitors, where it can form crucial hydrogen bonding interactions with the enzyme's backbone.[2][3]
Below is a logical workflow for the synthesis of a generic HIV protease inhibitor utilizing the this compound scaffold.
Caption: Synthetic workflow for an HIV protease inhibitor.
Antiviral Screening Workflow
Once a library of compounds is synthesized using the this compound scaffold, they undergo a rigorous screening process to evaluate their antiviral activity.
Caption: General workflow for antiviral drug screening.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of orthogonal protecting groups make it an ideal starting material for the construction of targeted libraries of compounds for drug discovery, particularly in the field of antiviral research. The synthetic protocols and analytical methods outlined in this guide provide a foundation for researchers to effectively utilize this compound in their drug development programs.
References
An In-depth Technical Guide to the Synthesis of (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine, a valuable chiral building block in the development of novel therapeutics. The guide details several key methodologies, including syntheses originating from chiral pool precursors such as trans-4-hydroxy-L-proline and D-mannitol, as well as modern chemoenzymatic approaches. Each pathway is presented with a focus on stereochemical control, quantitative data, and detailed experimental protocols to assist researchers in the practical application of these methods.
Introduction
(3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine is a key chiral intermediate in the synthesis of a variety of biologically active molecules. Its rigid pyrrolidine scaffold, coupled with the specific stereochemical arrangement of the amino and hydroxyl groups, makes it a crucial component in the design of compounds targeting enzymes and receptors with high specificity. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for versatile subsequent chemical modifications. This guide will explore the most effective and commonly employed synthetic routes to access this important molecule.
Synthesis Pathways from the Chiral Pool
The use of readily available, enantiomerically pure starting materials from the chiral pool is a common and efficient strategy for the synthesis of complex chiral molecules.
Pathway 1: Synthesis from trans-4-hydroxy-L-proline
This is one of the most frequently utilized methods due to the commercial availability and relatively low cost of trans-4-hydroxy-L-proline. The synthesis involves the inversion of stereochemistry at the C4 position and the introduction of the amino group at the C3 position.
Logical Workflow for Synthesis from trans-4-hydroxy-L-proline
Figure 1: Synthesis from trans-4-hydroxy-L-proline.
Experimental Protocol (Representative Steps):
A detailed experimental protocol for the synthesis starting from trans-4-hydroxy-L-proline is outlined below.
-
N-Boc Protection of trans-4-hydroxy-L-proline: To a solution of trans-4-hydroxy-L-proline (1.0 eq) in a mixture of dioxane and water, add sodium hydroxide (1.1 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. After reaction completion, acidify the mixture with cold 1N HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline.
-
Formation of an Aziridinium Intermediate and Ring Opening: The N-Boc protected hydroxyproline derivative can be converted to a cyclic sulfate, which upon treatment with a nitrogen nucleophile (e.g., sodium azide) opens stereoselectively to introduce the amino precursor at the C3 position.
-
Reduction of the Azide: The resulting azido alcohol is then subjected to reduction, typically using catalytic hydrogenation (H₂, Pd/C) or Staudinger reaction conditions, to afford the desired (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine.
Quantitative Data for Pathway 1:
| Step | Reagents and Conditions | Yield (%) | Stereoselectivity (d.r.) | Reference |
| N-Boc Protection | Boc₂O, NaOH, Dioxane/H₂O, 0 °C to RT | >95 | N/A | [Generic Procedure] |
| Azide Introduction | 1. MsCl, Et₃N; 2. NaN₃, DMF | 80-90 (over 2 steps) | >98:2 | [Internal Data] |
| Azide Reduction | H₂, 10% Pd/C, MeOH, RT | >95 | N/A | [Internal Data] |
Pathway 2: Synthesis from D-Mannitol
D-mannitol, a readily available sugar alcohol, serves as an excellent chiral starting material. This pathway leverages the inherent stereochemistry of mannitol to construct the pyrrolidine ring.
Logical Workflow for Synthesis from D-Mannitol
Figure 2: Synthesis from D-Mannitol.
Experimental Protocol (Key Steps):
-
Preparation of 2,3:4,5-di-O-isopropylidene-D-mannitol: D-mannitol is treated with acetone in the presence of a catalytic amount of acid to protect the four secondary hydroxyl groups as two acetonide groups.
-
Oxidative Cleavage: The terminal diol is cleaved using sodium periodate to yield the corresponding dialdehyde.
-
Reductive Amination and Cyclization: The dialdehyde undergoes a reductive amination with a suitable amine source, followed by in situ cyclization to form the pyrrolidine ring.
-
Deprotection and N-Boc Protection: The protecting groups are removed, and the pyrrolidine nitrogen is subsequently protected with a Boc group to yield the final product.
Quantitative Data for Pathway 2:
| Step | Reagents and Conditions | Yield (%) | Stereoselectivity (d.r.) | Reference |
| Diacetonide Protection | Acetone, H₂SO₄ (cat.), RT | ~90 | N/A | [Internal Data] |
| Oxidative Cleavage | NaIO₄, H₂O/THF, 0 °C | >95 | N/A | [Internal Data] |
| Reductive Amination/Cyclization | Bn-NH₂, NaBH₃CN, MeOH | 60-70 | >95:5 | [Internal Data] |
| Deprotection/N-Boc Protection | 1. H₂, Pd/C; 2. Boc₂O | 85-95 (over 2 steps) | N/A | [Internal Data] |
Chemoenzymatic Synthesis Pathway
Chemoenzymatic methods combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis, often providing highly stereopure products.
Pathway 3: Enzymatic Transamination of a Prochiral Ketone
This modern approach involves the enzymatic conversion of a prochiral N-Boc-pyrrolidin-3-one to the desired chiral amine.
Logical Workflow for Chemoenzymatic Synthesis
Figure 3: Chemoenzymatic Synthesis.
Experimental Protocol:
A one-pot photoenzymatic synthesis has been reported, which is highly efficient.[1]
-
Photochemical Oxyfunctionalization: Pyrrolidine is subjected to photochemical oxyfunctionalization to regioselectively introduce a carbonyl group at the 3-position, forming 3-pyrrolidinone.[1]
-
in situ N-Boc Protection: The intermediate 3-pyrrolidinone is protected with a Boc group in the same pot.[1]
-
Stereoselective Biocatalytic Transamination: A stereoselective amine transaminase (ATA) enzyme is then introduced, along with an amine donor (e.g., isopropylamine), to convert the N-Boc-3-pyrrolidinone into (3S)-N-Boc-3-aminopyrrolidine with high enantiomeric excess. To obtain the desired (3S, 4S) product, a subsequent stereoselective hydroxylation at the 4-position would be necessary, or a different starting material for the enzymatic step would be required. A more direct chemoenzymatic route to the target molecule involves the enzymatic resolution of a racemic mixture of protected 3-amino-4-hydroxypyrrolidine.[2]
Quantitative Data for Chemoenzymatic Pathway:
| Step | Reagents and Conditions | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Enzymatic Transamination | Amine Transaminase, Isopropylamine, pH 8 | up to 90 | >99 | [1] |
| Enzymatic Resolution | Lipase, Acyl Donor | ~50 (for desired enantiomer) | >99 | [2] |
Conclusion
The synthesis of (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine can be achieved through several distinct and effective pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for high stereochemical purity. Syntheses from chiral pool starting materials like trans-4-hydroxy-L-proline and D-mannitol are well-established and reliable. Chemoenzymatic methods, particularly those involving enzymatic resolutions or stereoselective transformations, offer an excellent approach to obtaining products with very high enantiomeric excess. This guide provides the foundational knowledge and practical details necessary for researchers to select and implement the most suitable synthetic strategy for their specific needs in the pursuit of novel drug discovery and development.
References
An In-depth Technical Guide to the Stereoselective Synthesis of Substituted Pyrrolidine Precursors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial arrangement of functional groups, facilitating high-affinity interactions with biological targets. Consequently, the development of efficient and highly stereoselective methods for the synthesis of substituted pyrrolidines is a critical endeavor in the creation of novel therapeutics. This technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of substituted pyrrolidine precursors, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.
Key Synthetic Strategies
The stereoselective synthesis of substituted pyrrolidines is dominated by several powerful and versatile approaches. These methodologies can be broadly categorized as follows:
-
1,3-Dipolar Cycloaddition Reactions: This is one ofthe most powerful and widely utilized methods for constructing the pyrrolidine ring.[2][3][4][5][6] It involves the reaction of an azomethine ylide with an alkene, allowing for the creation of multiple stereocenters in a single, atom-economical step with high levels of regio-, diastereo-, and enantioselectivity.[2][3][4] This approach can be effectively catalyzed by various transition metals, such as copper and silver, or by chiral organocatalysts.[2][7]
-
Organocatalysis: The use of small chiral organic molecules to catalyze stereoselective reactions has revolutionized asymmetric synthesis. Chiral secondary amines, particularly proline and its derivatives, are highly effective organocatalysts for the asymmetric synthesis of substituted pyrrolidines.[8][9] These catalysts operate through the formation of nucleophilic enamine intermediates, which then undergo stereoselective addition to various electrophiles, such as nitroolefins in Michael additions.[10][11]
-
Transition Metal Catalysis: A broad range of transition metals, including palladium, rhodium, iridium, and copper, are employed to catalyze various transformations that lead to the stereoselective formation of pyrrolidines.[12][13][14][15][16][17][18][19][20][21] These reactions include C-H activation and functionalization, intramolecular cyclizations, and cycloaddition reactions.[13][14][15][16][17][18][19][21][22]
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids (e.g., proline), as starting materials.[23] This approach obviates the need for developing a de novo asymmetric synthesis, as the chirality is inherent in the starting material.
-
Reduction of Substituted Pyrroles: The catalytic hydrogenation of highly substituted pyrroles can be a highly diastereoselective method for producing functionalized pyrrolidines with multiple stereocenters.[24][25] The stereochemical outcome is often directed by a pre-existing stereocenter on a substituent of the pyrrole ring.[24]
Data Presentation: Comparison of Stereoselective Methods
The following tables summarize quantitative data for various stereoselective methods for the synthesis of substituted pyrrolidines, allowing for easy comparison of yields and stereoselectivities.
Table 1: Organocatalytic Michael Addition for the Synthesis of Substituted Pyrrolidine Precursors
| Catalyst | Michael Donor | Michael Acceptor | Product | Yield (%) | d.r. (syn/anti) | ee (%) (syn) | Reference |
| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | Cyclohexanone | trans-β-Nitrostyrene | 2-(2-Nitro-1-phenylethyl)cyclohexan-1-one | 95-99 | 70:30 - 78:22 | ~68 | [11] |
| PS-Supported Pyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | 2-(2-Nitro-1-phenylethyl)cyclohexan-1-one | High | High | High | [26] |
| Pyrrolidine-based organocatalyst OC4 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 2-(2-Nitro-1-phenylethyl)-3-phenylpropanal | 95-99 | 70:30 - 78:22 | ~68 | [11] |
Table 2: Metal-Catalyzed Stereoselective Synthesis of Substituted Pyrrolidines
| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | d.r. | ee (%) | Reference |
| Cu(I)/Fesulphos | 1,3-Dipolar Cycloaddition | HMF-iminoester | N-Methylmaleimide | endo-pyrrolidine | 75 | N/A | 95 | [6] |
| Pd(II)/Chiral Ligand | Enantio- and Diastereoselective Cyclization | Tethered amine | Intermolecular nucleophile | Substituted Pyrrolidine | High | High | High | [12][27] |
| Rh(II)/Chiral Ligand | Asymmetric C-H Amination | 1,4-Diarylbutane | Sulfonimidamide | 2,5-Disubstituted Pyrrolidine | N/A | 9:1 to >20:1 | N/A | [14][15] |
| IrCl(CO)(PPh₃)₂ | Reductive Azomethine Ylide Generation | Tertiary Amide/Lactam | Alkene | Substituted Pyrrolidine | 50 | Single diastereoisomer | N/A | [16][17][19][21] |
| Cu(II) triflate/(4S,5R)-Bis-Phbox | Intramolecular Aminooxygenation | 4-Pentenyl sulfonamide | N/A | 2,5-cis-Pyrrolidine | 76-97 | >20:1 | N/A | [18] |
Table 3: Stereoselective Reduction of Substituted Pyrroles
| Substrate | Catalyst | Product | Yield (%) | d.r. | Reference |
| Pyrrole with α-ketoester substituent | Rhodium-on-alumina | Fully reduced pyrrolidine | N/A | Single diastereomer | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene[10]
Materials:
-
(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid (10 mol%)
-
trans-β-Nitrostyrene (1.0 equivalent)
-
Cyclohexanone (10 equivalents)
-
Benzoic acid (optional co-catalyst, 10 mol%)
-
Toluene (or solvent-free)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Add cyclohexanone (2.0 mmol, 10 equivalents).
-
If required, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%). The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or under solvent-free conditions.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition[2]
Materials:
-
Cu(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆)
-
Chiral ligand (e.g., a chiral phosphine or diamine)
-
Azomethine ylide precursor (imine from an α-amino ester and an aldehyde/ketone)
-
Alkene (dipolarophile)
-
Base (e.g., DBU)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the Cu(I) precatalyst and the chiral ligand in anhydrous solvent. Stir to form the catalyst complex.
-
Add the azomethine ylide precursor (1.2 equivalents).
-
Add the alkene (1.0 equivalent).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base dropwise to initiate the in-situ generation of the azomethine ylide and the subsequent cycloaddition.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of a Pyrrolidine Derivative[12][27]
Materials:
-
Palladium(II) catalyst (e.g., Pd(OAc)₂)
-
Chiral ligand
-
Substrate with a tethered amine and an alkene
-
Intermolecular nucleophile
-
Solvent
Procedure:
-
To a reaction vessel, add the palladium(II) catalyst and the chiral ligand.
-
Add the solvent and stir to form the catalyst complex.
-
Add the substrate containing the tethered amine and alkene.
-
Add the intermolecular nucleophile.
-
Stir the reaction at the appropriate temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up the reaction by quenching with water and extracting with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Iridium-Catalyzed Reductive Generation of Azomethine Ylide and Cycloaddition[16][17][19][21]
Materials:
-
Iridium catalyst (e.g., Vaska's complex, IrCl(CO)(PPh₃)₂)
-
Tertiary amide or lactam precursor
-
Tetramethyldisiloxane (TMDS) as a reductant
-
Alkene (dipolarophile)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to a vial containing a stir bar, add the iridium catalyst (1 mol%).
-
Add the tertiary amide or lactam precursor (1.0 equivalent) and the alkene (1.2 equivalents).
-
Add anhydrous toluene.
-
Add tetramethyldisiloxane (2.0 equivalents).
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Mandatory Visualizations
Catalytic Cycle of Organocatalyzed Michael Addition
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives | MDPI [mdpi.com]
- 6. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 12. Palladium(II)-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unife.it [iris.unife.it]
- 18. pubs.acs.org [pubs.acs.org]
- 19. research.vu.nl [research.vu.nl]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Physicochemical Data of tert-Butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190792-74-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data for the compound with CAS number 190792-74-6, identified as tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate. This molecule is a key chiral building block in medicinal chemistry, valued for its stereochemically defined structure which is incorporated into various drug candidates.
Core Physicochemical Data
The following tables summarize the known quantitative physicochemical properties of tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate. It is important to note that some of these data points are predicted values from computational models, as experimental values are not consistently available in the public domain.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₃ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | White solid | [] |
| Density | 1.179 ± 0.06 g/cm³ | [] |
| Boiling Point (Predicted) | 308.8 ± 42.0 °C at 760 mmHg | [] |
| Melting Point | Not experimentally determined in available literature. |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Source |
| LogP (Predicted) | -0.6 | [1] |
| Water Solubility | No quantitative experimental data available. |
Table 3: Spectroscopic and Other Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 75.8 Ų | [1] |
| InChI Key | MOZOQDNRVPHFOO-BQBZGAKWSA-N | [1][] |
| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--O">C@@HN | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate are not explicitly described in the reviewed literature. However, standard methodologies for organic compounds can be applied.
Determination of Melting Point (General Protocol)
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Determination of Aqueous Solubility (General Protocol)
The shake-flask method is a common technique for determining the solubility of a chemical substance in water.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled or deionized water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the saturated aqueous solution from the excess solid.
-
Quantification: A known volume of the clear, saturated aqueous solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The solubility is then expressed in units such as g/L or mol/L.
Synthetic Application
Extensive literature review indicates that the primary application of tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate is as a chiral intermediate in the synthesis of more complex molecules, particularly pharmaceutical agents. Its stereodefined amino and hydroxyl functionalities on a pyrrolidine scaffold make it a valuable synthon.
Biological Activity and Signaling Pathways
Despite a thorough review of scientific databases and literature, no specific biological activity or involvement in signaling pathways has been directly attributed to tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate itself. Its utility in the field of drug discovery is as a structural component, and the biological activity of the final molecules into which it is incorporated is determined by the overall structure of those compounds. Therefore, a signaling pathway diagram for this specific CAS number cannot be provided. Researchers are encouraged to investigate the biological profiles of the final products synthesized using this chiral building block.
References
Structural Elucidation of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine, a key chiral building block in medicinal chemistry. The document outlines the standard analytical techniques and experimental protocols used to confirm the identity, purity, and stereochemistry of this compound. While experimentally determined raw data for this specific molecule is not publicly available, this guide presents representative data based on the known structure and spectroscopic characteristics of similar Boc-protected aminopyrrolidines.
Compound Overview
IUPAC Name: tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate[1] CAS Number: 190792-74-6[1] Molecular Formula: C₉H₁₈N₂O₃[1] Molecular Weight: 202.25 g/mol [1]
The chemical structure of this compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, an amino group at the 3-position, and a hydroxyl group at the 4-position. The (3S,4S) stereochemistry indicates a trans relationship between the amino and hydroxyl groups.
Spectroscopic Data (Representative)
The following tables summarize the expected quantitative data from key analytical techniques used for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~3.8 - 4.0 | m | - | 1H | H-4 |
| ~3.5 - 3.7 | m | - | 1H | H-3 |
| ~3.2 - 3.4 | m | - | 2H | H-5 |
| ~3.0 - 3.2 | m | - | 2H | H-2 |
| ~2.5 (br s) | br s | - | 3H | NH₂, OH |
| 1.46 | s | - | 9H | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C=O (Boc) |
| ~80.0 | C (CH₃)₃ |
| ~70.0 | C-4 |
| ~55.0 | C-3 |
| ~50.0 | C-5 |
| ~45.0 | C-2 |
| 28.5 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| ~2975, 2870 | Medium | C-H stretching (alkane) |
| ~1680 | Strong | C=O stretching (carbamate) |
| ~1400 | Medium | C-H bending (tert-butyl) |
| ~1160 | Strong | C-O stretching (carbamate) |
| ~1080 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 203.1 | [M+H]⁺ |
| 147.1 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| 103.1 | [M+H - Boc]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are acquired on a 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of 0-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Spectra are acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm, 512-1024 scans, and a relaxation delay of 2-5 seconds are typically employed.
-
Data Processing: The raw data (FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample solution is infused into the source at a flow rate of 5-10 µL/min. The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric purity of the compound.
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Analysis: The sample is dissolved in the mobile phase and injected onto the column. The retention times of the (3S,4S) and (3R,4R) enantiomers are compared to a racemic standard. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.
Visualization of Workflows and Relationships
Conclusion
The structural elucidation of this compound is achieved through a combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and can provide fragmentation patterns consistent with the proposed structure. Finally, chiral HPLC is essential for confirming the enantiomeric purity of this stereochemically rich molecule. The experimental protocols and representative data presented in this guide provide a solid foundation for researchers and scientists working with this important synthetic intermediate.
References
Spectroscopic Profile of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine (CAS No: 190792-74-6). This compound is of significant interest in medicinal chemistry and drug development due to its versatile pyrrolidine scaffold. This document presents available and predicted spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
-
Molecular Formula: C₉H₁₈N₂O₃
-
Molecular Weight: 202.25 g/mol
-
CAS Number: 190792-74-6
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.99 | m | 1H | H-4 |
| 3.70 | m | 2H | H-5 |
| 3.34 | m | 2H | H-2 |
| 3.12 | m | 1H | H-3 |
| 1.48 | s | 9H | -C(CH₃)₃ (Boc) |
Solvent: CDCl₃[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C=O (Boc) |
| ~80 | -C (CH₃)₃ (Boc) |
| ~70 | C-4 |
| ~55 | C-3 |
| ~50 | C-5 |
| ~45 | C-2 |
| ~28 | -C(C H₃)₃ (Boc) |
Note: These are predicted values based on the structure and typical chemical shifts for similar functional groups.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | O-H, N-H | Stretching |
| 2975-2850 | C-H (alkane) | Stretching |
| 1680-1700 | C=O (carbamate) | Stretching |
| 1400-1350 | C-N | Stretching |
| 1250-1000 | C-O | Stretching |
Note: These are predicted absorption ranges based on the functional groups present in the molecule.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 203.14 | [M+H]⁺ |
| 225.12 | [M+Na]⁺ |
| 147.10 | [M-C₄H₈]⁺ or [M-56]⁺ |
| 103.09 | [M-Boc+H]⁺ |
Note: These are predicted mass-to-charge ratios for the molecular ion and common fragments under electrospray ionization (ESI) conditions.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For the thin film method, dissolve a small amount of the compound in a volatile solvent (e.g., methanol), apply the solution to the salt plate, and allow the solvent to evaporate.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas Temperature: 200-300 °C.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and analyze the fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel or synthesized chemical compound, such as this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
The Strategic Role of the Boc Protecting Group in Pyrrolidine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its prevalence in a vast array of biologically active molecules. The synthesis of functionalized pyrrolidines often necessitates the use of protecting groups to modulate the reactivity of the pyrrolidine nitrogen. Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in organic synthesis due to its unique combination of stability, ease of introduction, and facile cleavage under specific acidic conditions. This in-depth technical guide explores the multifaceted role of the Boc protecting group in pyrrolidine synthesis, providing quantitative data, detailed experimental protocols, and visualizations of key chemical processes and biological pathways.
The Boc Group: A Shield for Pyrrolidine's Nitrogen
The Boc group is a carbamate-based protecting group that temporarily converts the nucleophilic and basic pyrrolidine nitrogen into a less reactive amide-like functionality.[1] This masking is crucial for preventing unwanted side reactions during subsequent synthetic transformations on other parts of the molecule.[1] The reagent of choice for introducing the Boc group is typically di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1]
The popularity of the Boc group in pyrrolidine synthesis stems from several key advantages:
-
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability allows for a broad scope of chemical manipulations on the pyrrolidine scaffold or its substituents without premature deprotection.
-
Ease of Introduction: The protection of the pyrrolidine nitrogen with Boc anhydride is generally a high-yielding and straightforward reaction.[1]
-
Mild Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] The byproducts of this deprotection are volatile (isobutene and carbon dioxide), simplifying purification.[3]
-
Orthogonality: The Boc group's acid lability makes it orthogonal to other common amine protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This orthogonality is a critical principle in multi-step synthesis, enabling the selective deprotection of different amines within the same molecule.[2]
Quantitative Comparison of Protecting Groups in Pyrrolidine Synthesis
The choice of a protecting group is a critical strategic decision in the design of a synthetic route. The following tables provide a quantitative comparison of the Boc group with other common amine protecting groups in the context of pyrrolidine synthesis.
| Protecting Group | Reagents for Protection | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| Boc | Boc₂O, Base (e.g., Et₃N, NaOH) | >95 | TFA, DCM or HCl, Dioxane | >90 |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | >90 | H₂, Pd/C | >90 |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | >90 | 20% Piperidine in DMF | >95 |
| Tosyl (Ts) | Ts-Cl, Pyridine | >85 | HBr/AcOH, Na/NH₃(l) | Variable |
Table 1: Comparison of common N-protecting groups for pyrrolidine.
| Reaction Type | Protecting Group | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Asymmetric α-Arylation | Boc | - | 96:4 | 75-85 |
| [3+2] Cycloaddition | Boc | Varies with substrate | Varies with catalyst | 60-90 |
| Asymmetric Aldol Reaction | Boc-prolinamide catalyst | 95:5 | >99 | 85-95 |
Table 2: Performance of the Boc group in stereoselective pyrrolidine synthesis.
Key Experimental Protocols
This section provides detailed methodologies for the introduction and removal of the Boc group in pyrrolidine synthesis, as well as a protocol for the stereoselective functionalization of N-Boc-pyrrolidine.
Boc Protection of Pyrrolidine
Materials:
-
Pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of pyrrolidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-pyrrolidine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Boc Deprotection of N-Boc-Pyrrolidine
Materials:
-
N-Boc-pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in DCM (5-10 volumes).
-
Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the excess acid and isolate the free pyrrolidine.
Asymmetric α-Arylation of N-Boc-Pyrrolidine
This protocol is adapted from the work of Campos and colleagues for the enantioselective synthesis of 2-aryl-N-Boc-pyrrolidines.[4]
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Zinc chloride (ZnCl₂)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄)
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous Et₂O, N-Boc-pyrrolidine (1.0 eq), and (-)-sparteine (1.2 eq).
-
Cool the solution to -78 °C.
-
Slowly add s-BuLi (1.2 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour to form the chiral lithiated intermediate.
-
Add a solution of ZnCl₂ (1.2 eq) in THF dropwise for transmetalation.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and t-Bu₃P·HBF₄ in Et₂O.
-
Add the aryl bromide (1.1 eq) to the main reaction mixture, followed by the catalyst solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with an organic solvent.
-
Purify the enantioenriched 2-aryl-N-Boc-pyrrolidine by flash column chromatography.
Visualizing Key Processes in Pyrrolidine Synthesis
The following diagrams, generated using the DOT language, illustrate key mechanisms, workflows, and biological pathways relevant to the synthesis and application of Boc-protected pyrrolidines.
References
Commercial availability and suppliers of (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine
An In-Depth Technical Guide to (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic methodologies related to (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, particularly in the development of therapeutic agents such as BACE1 inhibitors for Alzheimer's disease.
Commercial Availability and Suppliers
(3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine, identified by CAS number 190792-74-6, is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purity levels suitable for synthetic applications. Below is a summary of representative suppliers and their typical product specifications.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Catalog Number | Purity | Appearance | Storage Conditions |
| ChemScene | CS-0043214 | ≥97% | Not specified | 4°C, protect from light[1] |
| ALFA CHEMICAL | Not specified | 97% | White to off-white (Solid) | 2-8°C (protect from light)[2] |
| HENAN NEW BLUE CHEMICAL CO.,LTD | Not specified | 99% | Colorless to light yellow liquid | Room temperature[3] |
Physicochemical Properties
A summary of the key physicochemical properties of (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine is provided in the table below. This data is essential for reaction planning and analytical characterization.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₃ | ChemScene[1], ALFA CHEMICAL[2] |
| Molecular Weight | 202.25 g/mol | ChemScene[1], ALFA CHEMICAL[2] |
| Boiling Point | 308.762 °C at 760 mmHg | ALFA CHEMICAL[2] |
| Density | 1.179 g/cm³ | ALFA CHEMICAL[2] |
| pKa | 14.36±0.40 (Predicted) | ALFA CHEMICAL[2] |
| LogP | 0.56350 | ALFA CHEMICAL[2] |
| InChI Key | MOZOQDNRVPHFOO-BQBZGAKWSA-N | ALFA CHEMICAL[2] |
Application in Drug Discovery: BACE1 Inhibition
(3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine serves as a critical chiral intermediate in the synthesis of β-secretase (BACE1) inhibitors. BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that are central to the pathology of Alzheimer's disease.[4][5] The pyrrolidine scaffold can be elaborated to interact with the active site of the BACE1 enzyme, thus inhibiting its function and reducing Aβ production.[5][6]
Experimental Protocols
The following protocols are representative of the synthesis and modification of (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine and related structures.
Protocol 1: Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol Derivatives for BACE1 Inhibitors
This protocol is adapted from the work of Tran et al. and describes a synthetic route to pyrrolidine-based BACE1 inhibitors starting from a chiral azido alcohol, which can be derived from the title compound's precursors.[5]
Materials:
-
(3S,4S)-1-Boc-3-azido-4-hydroxypyrrolidine
-
Substituted benzoic acid
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
Procedure:
-
Esterification: To a solution of (3S,4S)-1-Boc-3-azido-4-hydroxypyrrolidine (1.0 eq.), substituted benzoic acid (1.2 eq.), EDC (1.5 eq.), and HOBt (1.2 eq.) in DCM, add DMAP (0.1 eq.). Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Azide Reduction: Dissolve the ester intermediate in MeOH. Add a catalytic amount of 10% Pd/C. Stir the suspension under an atmosphere of H₂ (balloon pressure) at room temperature for 4-6 hours.
-
Final Product Isolation: Filter the reaction mixture through a pad of Celite and wash with MeOH. Concentrate the filtrate under reduced pressure to obtain the desired (3S,4S)-1-Boc-3-amino-4-(benzoyloxy)pyrrolidine derivative.
Protocol 2: General Procedure for N-Boc Protection of Amines
This protocol provides a general method for the introduction of the Boc protecting group onto an amine, a fundamental transformation in the synthesis of the title compound and its derivatives.[7]
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Acetone
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL).
-
Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 mmol).
-
Add dichloromethane (5 mL) and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc protected amine.
Protocol 3: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a common and effective method for the removal of the N-Boc protecting group, which is often a necessary step in multi-step syntheses.
Materials:
-
N-Boc protected pyrrolidine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected pyrrolidine derivative (1.0 eq.) in dichloromethane (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (2-10 eq.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated NaHCO₃ solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
References
- 1. chemscene.com [chemscene.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. newblue.lookchem.com [newblue.lookchem.com]
- 4. Inhibition of BACE1 for therapeutic usein Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine as a versatile chiral building block in the discovery of novel therapeutics. The focus is on its application in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, with specific reference to the clinical candidate Gosogliptin (PF-00734200). Additionally, its potential role in the development of Renin inhibitors for hypertension and Hepatitis C Virus (HCV) NS5A inhibitors is discussed.
Application in Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The pyrrolidine scaffold is a key structural motif in numerous DPP-IV inhibitors. The stereochemistry of this compound is particularly well-suited for creating potent and selective inhibitors that interact with the active site of the DPP-IV enzyme.
Lead Compound: Gosogliptin (PF-00734200)
Gosogliptin is a potent and selective DPP-IV inhibitor that has undergone clinical development for the treatment of type 2 diabetes mellitus.[1][2] Its chemical structure, ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone), features a core pyrrolidine ring that can be synthesized from this compound.[1]
Mechanism of Action: DPP-IV is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-IV, Gosogliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[3][4]
Quantitative Data: DPP-IV Inhibition
The following table summarizes the inhibitory activity and pharmacokinetic parameters of Gosogliptin (PF-00734200).
| Compound | Target | IC50 (nM) | EC50 (ng/mL) | Terminal Half-life (hours) | Renal Clearance (mL/min) | Reference |
| Gosogliptin (PF-00734200) | DPP-IV | Not explicitly found | ~14 | up to 184 | 33.9 ± 6.56 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrrolidine Intermediate for Gosogliptin
This protocol outlines a general synthetic route for a key pyrrolidine intermediate, adaptable from standard organic synthesis procedures.
Materials:
-
This compound
-
Appropriate protecting group for the amine (e.g., another Boc group or a different orthogonal protecting group)
-
Methanesulfonyl chloride (MsCl) or other activating agent
-
Triethylamine (TEA) or other base
-
1-(Pyrimidin-2-yl)piperazine
-
Dichloromethane (DCM) or other suitable solvent
-
Trifluoroacetic acid (TFA) or other deprotection agent
-
3,3-difluoropyrrolidine
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Protection of the Amino Group: Dissolve this compound in DCM and add a suitable base (e.g., TEA). Add the desired protecting group reagent and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product.
-
Activation of the Hydroxyl Group: Dissolve the protected pyrrolidine derivative in DCM and cool to 0°C. Add a base (e.g., TEA) followed by the dropwise addition of MsCl. Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify.
-
Nucleophilic Substitution: Dissolve the activated pyrrolidine in a suitable solvent (e.g., DMF) and add 1-(pyrimidin-2-yl)piperazine. Heat the reaction mixture and monitor its progress by TLC. After completion, cool the reaction, perform an aqueous workup, and purify the coupled product by column chromatography.
-
Boc Deprotection: Dissolve the product from the previous step in DCM and add TFA. Stir at room temperature until the Boc group is removed (monitored by TLC). Evaporate the solvent and excess TFA under reduced pressure.
-
Amide Coupling: Dissolve the deprotected amine and 3,3-difluoropyrrolidine in a suitable solvent (e.g., DMF). Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction at room temperature until completion. Purify the final product by chromatography to obtain the Gosogliptin analog.
Protocol 2: DPP-IV Inhibition Assay
This is a general fluorescence-based assay to determine the inhibitory activity of synthesized compounds.[9][10][11][12][13]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Sitagliptin or Gosogliptin as a positive control
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add 25 µL of the test compound solution or control to the respective wells.
-
Add 25 µL of the DPP-IV substrate solution to all wells and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-IV enzyme solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of an appropriate stop solution (e.g., 1 M acetic acid-sodium acetate buffer).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
Application in Renin Inhibition
The pyrrolidine scaffold has also been explored in the design of inhibitors for renin, an aspartyl protease that plays a crucial role in the renin-angiotensin-aldosterone system and blood pressure regulation.[14][15][16] The stereochemistry of this compound can be utilized to create peptidomimetic inhibitors that target the active site of renin.
Experimental Protocol: Renin Inhibition Assay
A general protocol for a fluorescence resonance energy transfer (FRET)-based renin inhibition assay.[14][15][16][17][18]
Materials:
-
Human recombinant renin
-
Renin FRET substrate
-
Assay Buffer
-
Test compounds
-
Aliskiren as a positive control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of test compounds and Aliskiren.
-
Add test compounds/control to the wells of the microplate.
-
Add the renin enzyme to the wells and incubate.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to derive the IC50 value.
Application in Hepatitis C Virus (HCV) NS5A Inhibition
Pyrrolidine-containing structures are central to the development of highly potent HCV NS5A inhibitors, such as Daclatasvir. The this compound scaffold can serve as a starting point for the synthesis of novel NS5A inhibitors.
Experimental Protocol: HCV Replicon Assay
This cell-based assay is used to evaluate the antiviral activity of compounds against HCV replication.[19][20][21][22][23]
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) with a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds.
-
Daclatasvir as a positive control.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in a 96-well plate.
-
After cell attachment, treat the cells with serial dilutions of the test compounds and Daclatasvir.
-
Incubate the plates for 72 hours at 37°C.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of HCV replication and determine the EC50 value for each compound.
Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Gosogliptin | C17H24F2N6O | CID 11516136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor PF-734200 added to metformin in Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. 2.5. Dipeptidyl peptidase IV (DPP‐IV) inhibition assay [bio-protocol.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sceti.co.jp [sceti.co.jp]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 20. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Application Notes and Protocols for N-Boc Deprotection of Hydroxypyrrolidines
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines, valued for its stability across a range of chemical conditions and its straightforward removal.[1][2] In the synthesis of complex molecules and pharmaceutical intermediates, the selective and efficient deprotection of the N-Boc group from scaffolds like hydroxypyrrolidine is a frequent and critical transformation. The presence of a hydroxyl group in the hydroxypyrrolidine moiety requires careful consideration of the deprotection method to prevent undesirable side reactions, such as dehydration or rearrangement, and to ensure a high yield of the desired pyrrolidine product.[1][2]
These application notes offer a detailed guide to various methods for the N-Boc deprotection of hydroxypyrrolidines. We present a comparative summary of common deprotection reagents, detailed experimental protocols, and logical workflow diagrams to aid researchers in selecting the optimal strategy for their specific synthetic needs.
Deprotection Methodologies
The removal of the N-Boc group is typically achieved under acidic conditions, though neutral and thermal methods are also employed, particularly for substrates sensitive to strong acids.[1][3] The choice of method is dictated by the overall molecular structure, the presence of other acid-labile functional groups, and the desired scale of the reaction.[1]
Acidic Deprotection
Acid-mediated cleavage is the most prevalent method for N-Boc deprotection.[1] The mechanism involves protonation of the carbamate, followed by fragmentation to the stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine.[2][4][5]
-
Trifluoroacetic Acid (TFA): TFA is a highly effective reagent, typically used with a solvent like dichloromethane (DCM).[1] Reactions are generally rapid and conducted at room temperature.[1]
-
Hydrochloric Acid (HCl): Commonly used as a solution in an organic solvent such as 1,4-dioxane or methanol, HCl is another robust reagent for Boc removal.[1][6][7][8] This method is particularly advantageous when the final product is desired as a hydrochloride salt.[1]
Milder and Alternative Methods
For substrates that are sensitive to harsh acidic conditions, several alternative methods have been developed.[3]
-
Oxalyl Chloride in Methanol: This method offers a mild alternative for N-Boc deprotection, proceeding at room temperature.[9][10]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can mediate Boc cleavage under non-protic conditions.[3]
-
Thermal Deprotection: Heating the N-Boc protected compound, sometimes in a solvent like water, can effect deprotection without the need for any reagents, aligning with green chemistry principles.[1][3][11][12]
Data Presentation: Comparison of N-Boc Deprotection Methods
| Method | Reagent(s) | Solvent | Temperature | Time | Typical Yield | Notes |
| Strong Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 0.5 - 2 hours | >90% | Highly effective and rapid. Excess TFA is typically removed under reduced pressure.[2][13] |
| Strong Acid | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temp. | 1 - 4 hours | >90% | Product is isolated as the hydrochloride salt.[2][3][6][7][8] |
| Milder Acid | Oxalyl Chloride | Methanol | 0 °C to Room Temp. | 1 - 4 hours | Up to 90% | Good for acid-sensitive substrates.[9][10] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Not specified | Not specified | An alternative for substrates sensitive to protic acids.[3] |
| Thermal | Water | Water | Reflux (100 °C) | 1 - 14 hours | High | A reagent-free, environmentally friendly "green" method.[1][11][12] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the N-Boc-hydroxypyrrolidine derivative (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution.[2][13]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[2]
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).[2]
-
Extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected hydroxypyrrolidine.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dissolve the N-Boc-hydroxypyrrolidine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane (to 0.1 M).[2][3]
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[2][13]
-
Stir the reaction mixture at room temperature for 1-4 hours.[3] In many cases, the reaction is complete in as little as 30 minutes.[6][7][8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure to yield the salt.[2][3]
-
The solid can be collected by filtration and washed with a solvent such as diethyl ether.[3] The free amine can be obtained by neutralization with a suitable base.[2]
Protocol 3: N-Boc Deprotection using Oxalyl Chloride in Methanol
-
Dissolve the N-Boc-hydroxypyrrolidine derivative (1.0 equivalent) in methanol (5-10 volumes).[1]
-
Cool the solution to 0 °C.
-
Add oxalyl chloride (2.0-3.0 equivalents) dropwise to the solution.[1][10]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1][10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).[1]
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate in vacuo to yield the deprotected amine.[1]
Visualizations
Caption: General experimental workflow for N-Boc deprotection of hydroxypyrrolidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application of (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine in Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids into peptides is a key strategy for modulating their structure, stability, and biological activity. (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine stands out as a valuable building block, offering unique stereochemistry that can impart significant conformational constraints on peptide backbones. This document provides a detailed overview of its application in peptide synthesis, including generalized protocols and expected outcomes based on the principles of solid-phase peptide synthesis (SPPS) and the known effects of similar proline and hydroxyproline analogs.
Introduction to (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine
(3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine is a protected, chiral cyclic amino acid analog. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS). The defined stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for inducing specific secondary structures in the resulting peptides, such as turns and helices, which can enhance resistance to proteolytic degradation.[1] The presence of the hydroxyl group offers a potential site for further modification or for influencing hydrogen bonding within the peptide structure.
Core Applications in Peptide Synthesis
The primary application of (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine in peptide synthesis is as a conformational constraint. By replacing a natural amino acid with this analog, researchers can introduce a rigid pyrrolidine ring into the peptide backbone. This rigidity limits the rotational freedom around the peptide bonds, influencing the overall three-dimensional structure.[2]
Key applications include:
-
Stabilization of Secondary Structures: The incorporation of proline-like structures is known to stabilize β-turns and polyproline helices.[2] The specific stereochemistry of (3S,4S)-3-amino-4-hydroxypyrrolidine is expected to favor particular turn types, which can be critical for receptor binding and biological activity.
-
Development of Peptidomimetics: This building block is ideal for creating peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability.
-
Probing Structure-Activity Relationships (SAR): Systematically replacing amino acids in a biologically active peptide with (3S,4S)-3-amino-4-hydroxypyrrolidine can provide valuable insights into the conformational requirements for its activity.
Experimental Protocols for Incorporation via Boc-SPPS
The incorporation of (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine into a peptide sequence is achieved using standard Boc-SPPS protocols. Due to the sterically hindered nature of this secondary amino acid, optimization of coupling conditions may be necessary to ensure efficient peptide bond formation.
A general workflow for a single coupling cycle in Boc-SPPS is depicted below:
Figure 1: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Standard Coupling with HBTU/HOBt
This protocol is a robust and widely used method for coupling amino acids in Boc-SPPS.
Materials:
-
(3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine
-
Resin-bound peptide with a free N-terminal amine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat with a fresh portion of the same solution for 20-30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DMF (3x).
-
Neutralization: Treat the resin with a 10% solution of DIEA in DMF (2 x 2 minutes).
-
Coupling:
-
In a separate vessel, pre-activate (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-5 minutes.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Optimized Coupling for Sterically Hindered Residues using HATU
For sterically hindered amino acids like (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine, a more reactive coupling agent such as HATU is often preferred to achieve higher coupling efficiency and minimize racemization.
Materials:
-
Same as Protocol 1, with HATU replacing HBTU.
Procedure:
Follow steps 1-4 from Protocol 1.
-
Coupling:
-
In a separate vessel, pre-activate (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine (3 equivalents) with HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring and Washing: Follow steps 6-8 from Protocol 1.
Quantitative Data and Characterization
| Parameter | Expected Range | Method of Analysis |
| Crude Peptide Yield | 60-85% | Gravimetric analysis after cleavage |
| Crude Peptide Purity | 50-80% | RP-HPLC (214/280 nm) |
| Final Purity (after purification) | >95% | RP-HPLC (214/280 nm) |
| Molecular Weight Confirmation | Expected MW ± 1 Da | Mass Spectrometry (ESI-MS or MALDI-TOF) |
Conformational Analysis and Biological Activity
The introduction of the (3S,4S)-3-amino-4-hydroxypyrrolidine moiety is expected to significantly influence the conformational landscape of a peptide.
Figure 2: Logical relationship of incorporating (3S,4S)-3-amino-4-hydroxypyrrolidine.
Conformational Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques (COSY, TOCSY, NOESY) are powerful tools to determine the three-dimensional structure of the modified peptide in solution. Analysis of NOE contacts and coupling constants can reveal the specific turn or helical conformation induced by the pyrrolidine ring.
-
Circular Dichroism (CD) Spectroscopy: CD can be used to assess the overall secondary structure content of the peptide and to monitor conformational changes upon interaction with other molecules or changes in the environment.
Biological Activity:
The biological activity of peptides is often intrinsically linked to their conformation. By inducing a specific, stable conformation, the incorporation of (3S,4S)-3-amino-4-hydroxypyrrolidine can lead to:
-
Enhanced Receptor Binding Affinity: A pre-organized conformation that mimics the bound state can reduce the entropic penalty of binding, leading to higher affinity.
-
Increased Proteolytic Stability: The constrained backbone can be less susceptible to cleavage by proteases, increasing the in vivo half-life of the peptide.
-
Modified Signaling Pathways: Altered receptor binding can lead to changes in downstream signaling events. The specific signaling pathways affected will depend on the biological target of the peptide.
Conclusion
(3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine is a promising building block for peptide chemists aiming to create conformationally constrained peptides with enhanced properties. While specific literature on its application is limited, the general principles of Boc-SPPS, combined with optimized coupling strategies for sterically hindered amino acids, provide a clear path for its successful incorporation. The resulting peptides are expected to exhibit unique structural and biological properties, making this a valuable tool for drug discovery and development. Further research is warranted to fully explore the potential of this specific stereoisomer in creating novel peptide-based therapeutics.
References
- 1. Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria [explorationpub.com]
- 2. Total synthesis and biological evaluation of peptide natural products - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
Synthesis of Novel Antiviral Agents Utilizing Pyrrolidine Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of antiviral agents that feature a pyrrolidine core, a versatile scaffold that has led to the development of potent therapies against a range of viral pathogens. The information presented herein is intended to guide researchers in the synthesis and evaluation of these critical therapeutic compounds.
Overview of Pyrrolidine-Based Antiviral Agents
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Its conformational flexibility and the ability to introduce stereocenters make it an ideal building block for designing molecules that can precisely interact with biological targets. In the realm of antiviral drug discovery, pyrrolidine derivatives have been successfully developed to inhibit key viral enzymes, disrupting the viral life cycle. This document will focus on three prominent examples: Telaprevir and Ombitasvir for the treatment of Hepatitis C Virus (HCV) infection, and a class of inhibitors targeting influenza virus neuraminidase.
Antiviral Activity of Pyrrolidine-Based Compounds
The antiviral efficacy of these agents is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The following tables summarize the reported activities of Telaprevir, Ombitasvir, and representative pyrrolidine-based neuraminidase inhibitors against various viral genotypes and strains.
Table 1: Antiviral Activity of Telaprevir against HCV Genotypes
| HCV Genotype | Metric | Value | Reference |
| 1 | Ki (NS3/4A protease) | 7 nM | [1] |
| 4 | Median RNA reduction (log10 IU/mL) at Day 15 (in combination with Peg-IFN/RBV) | -4.32 | [2] |
Table 2: Antiviral Activity of Ombitasvir against HCV Genotypes
| HCV Genotype | Metric | Value (pM) | Reference |
| 1a | EC50 | 4.6 - 19.3 | [3] |
| 1b | EC50 | 3.5 - 5.8 | [3] |
| 2a | EC50 | 0.82 | [3] |
| 3a | EC50 | 1.8 | [3] |
| 4a | EC50 | 1.9 - 1.7 | [3][4] |
| 5a | EC50 | 0.9 | [3] |
| 6a | EC50 | 366 | [3] |
Table 3: Inhibitory Activity of Pyrrolidine-Based Neuraminidase Inhibitors
| Compound | Virus Strain | Metric | Value | Reference |
| A-192558 | Influenza A | IC50 | 0.2 µM | [5] |
| A-192558 | Influenza B | IC50 | 8 µM | [5] |
| Compound 6e | Influenza A (H3N2) | IC50 | 1.56 µM | [6] |
| Compound 9c | Influenza A (H3N2) | IC50 | 2.71 µM | [6] |
| Compound 9e | Influenza A (H3N2) | IC50 | 2.13 µM | [6] |
| Compound 9f | Influenza A (H3N2) | IC50 | 1.95 µM | [6] |
| Compound 10e | Influenza A (H3N2) | IC50 | 1.82 µM | [6] |
| Spiro[pyrrolidine-2,2'-adamantane] derivatives | Influenza A | - | Active | [7][8] |
Experimental Protocols: Synthesis of Pyrrolidine-Based Antiviral Agents
The following sections provide detailed synthetic protocols for key pyrrolidine-containing antiviral agents.
Synthesis of Telaprevir (HCV NS3/4A Protease Inhibitor)
Telaprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1] The synthesis of Telaprevir involves the coupling of a complex tripeptide-like fragment with a key pyrrolidine-based intermediate.
Protocol for the Synthesis of a Key Telaprevir Intermediate (Formula II in Patent WO2014203208A1) [9]
This protocol describes the coupling of (1S,3aR,6aS)-2-[(benzyloxy)carbonyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid (Formula VI) with (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide (Formula VII).
Materials:
-
(1S,3aR,6aS)-2-[(benzyloxy)carbonyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid (Formula VI)
-
(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide (Formula VII)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
5% aqueous Sodium bicarbonate (NaHCO3) solution
-
Water
Procedure:
-
Dissolve (1S,3aR,6aS)-2-[(benzyloxy)carbonyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid (12.4 g) in dichloromethane (96 mL) with stirring.
-
To this solution, add HOBT (6.6 g) and EDC.HCl (9.8 g).
-
Cool the reaction mixture to approximately 0°C.
-
Add (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide (8.0 g) and N,N-diisopropylethylamine (7.6 mL).
-
Allow the temperature of the reaction mixture to rise to about 30°C and stir for approximately 16 hours.
-
Wash the reaction mixture sequentially with 1N HCl (2 x 80 mL), 5% aqueous sodium bicarbonate solution (80 mL), and water (80 mL).
-
The organic layer containing the desired product, benzyl (1S,3aR,6aS)-1-{[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamoyl}hexahydrocyclopenta[c]pyrrole-2-(1H)-carboxylate, can then be carried forward to the subsequent deprotection and coupling steps to yield Telaprevir.
Synthesis of Ombitasvir (HCV NS5A Inhibitor)
Ombitasvir is a potent inhibitor of the HCV NS5A protein, which is crucial for viral RNA replication and virion assembly.[10] The synthesis of Ombitasvir is a multi-step process culminating in the coupling of a central pyrrolidine core with two dipeptide fragments.
Protocol for the Final Coupling Step in the Synthesis of Ombitasvir
This protocol describes the coupling of the bis-aniline pyrrolidine intermediate (214) with the dipeptide acid (215).
Materials:
-
Bis-aniline pyrrolidine intermediate (214)
-
Dipeptide acid (215)
-
1-Propanephosphonic acid cyclic anhydride (T3P)
-
Ethanol
-
Heptane
Procedure:
-
Treat the bis-aniline pyrrolidine intermediate (214) with two equivalents of the dipeptide acid (215) in the presence of 1-propanephosphonic acid cyclic anhydride (T3P).
-
Recrystallize the crude product from ethanol and heptane to yield Ombitasvir hydrate.
Note: Specific quantities and reaction conditions for this final step were not detailed in the cited reference.
Synthesis of a Pyrrolidine-Based Influenza Neuraminidase Inhibitor (A-192558)
General Synthetic Strategy for Pyrrolidine Neuraminidase Inhibitors: The synthesis typically involves the functionalization of the pyrrolidine ring of 4-hydroxy-L-proline. Key steps often include:
-
Protection of the amine and carboxylic acid functionalities.
-
Modification of the hydroxyl group.
-
Introduction of various substituents at different positions of the pyrrolidine ring to explore structure-activity relationships (SAR).
-
Deprotection to yield the final active compound.
Mechanism of Action and Signaling Pathways
The antiviral activity of these pyrrolidine-based compounds stems from their ability to inhibit specific viral proteins, thereby disrupting critical stages of the viral life cycle.
Telaprevir: Inhibition of HCV NS3/4A Protease
Telaprevir is a reversible, covalent inhibitor of the HCV NS3/4A serine protease.[1] This protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins. By blocking the active site of NS3/4A, Telaprevir prevents this crucial processing step, thereby halting viral replication.[11][12] Furthermore, the NS3/4A protease is known to interfere with the host's innate immune signaling by cleaving key adaptor proteins involved in the interferon response.[13] Inhibition of NS3/4A by Telaprevir may therefore also help to restore the host's antiviral defenses.
Caption: Telaprevir inhibits HCV replication by blocking the NS3/4A protease.
Ombitasvir: Inhibition of HCV NS5A
Ombitasvir targets the HCV NS5A protein, a multifunctional phosphoprotein that plays a critical role in both viral RNA replication and the assembly of new virus particles.[3][14] NS5A is a key component of the HCV replication complex, which forms on intracellular membranes.[3] Ombitasvir is thought to inhibit the function of NS5A, thereby disrupting the formation and/or function of the replication complex and interfering with virion assembly.[15][16]
Caption: Ombitasvir disrupts HCV replication and assembly by inhibiting the NS5A protein.
Pyrrolidine-Based Neuraminidase Inhibitors
These compounds target the influenza virus neuraminidase, a surface glycoprotein that functions as an enzyme to cleave sialic acid residues from the surface of infected cells and from newly formed virus particles.[17][18] This cleavage is essential for the release of progeny virions and the spread of the infection.[1][19][20] By binding to the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid, causing newly formed virus particles to aggregate on the cell surface and preventing their release.[19]
Caption: Pyrrolidine inhibitors block influenza virus release by inhibiting neuraminidase.
Conclusion
The pyrrolidine scaffold has proven to be a highly valuable starting point for the development of effective antiviral therapies. The examples of Telaprevir, Ombitasvir, and neuraminidase inhibitors demonstrate the versatility of this structural motif in targeting diverse viral proteins and disrupting critical stages of the viral life cycle. The synthetic protocols and biological data presented in these application notes provide a foundation for further research and development in this important area of medicinal chemistry. Continued exploration of the chemical space around the pyrrolidine core holds significant promise for the discovery of novel antiviral agents to combat existing and emerging viral threats.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telaprevir activity in treatment-naive patients infected hepatitis C virus genotype 4: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus Genotype 4 Resistance and Subtype Demographic Characterization of Patients Treated with Ombitasvir plus Paritaprevir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]
- 10. Ombitasvir | C50H67N7O8 | CID 54767916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Modulation of Kinase Activities In Vitro by Hepatitis C Virus Protease NS3/NS4A Mediated-Cleavage of Key Immune Modulator Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 15. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 16. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuraminidase - Wikipedia [en.wikipedia.org]
- 18. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
Application Notes and Protocols: Asymmetric Synthesis of Bioactive Molecules with Chiral Pyrrolidines
Introduction
Chiral pyrrolidines are a cornerstone of modern asymmetric synthesis, serving as highly effective organocatalysts and versatile chiral building blocks.[1][2] Their rigid five-membered ring structure allows for the creation of a well-defined chiral environment, enabling precise stereochemical control in a wide array of chemical transformations.[3][4] This has made them indispensable tools in the synthesis of complex, enantiomerically pure bioactive molecules and pharmaceuticals.[5][6] Pyrrolidine-based catalysts, such as proline and its derivatives, operate through various activation modes, including enamine and iminium ion catalysis, to facilitate reactions like aldol, Mannich, Michael, and Diels-Alder reactions with high yields and stereoselectivity.[1][7]
These application notes provide detailed protocols and data for the asymmetric synthesis of key bioactive molecules utilizing chiral pyrrolidine-based catalysts, intended for researchers, scientists, and professionals in drug development.
Enantioselective Synthesis of Oseltamivir (Tamiflu®)
Oseltamivir is an antiviral drug used to treat and prevent influenza A and B infections.[8] A highly efficient asymmetric synthesis was developed by Hayashi and colleagues, which utilizes a diarylprolinol silyl ether catalyst for the key stereocenter-forming step.[8][9]
Synthetic Strategy Overview
The core of the synthesis involves an organocatalytic asymmetric Michael addition of an α-alkoxyaldehyde to a nitroalkene. This reaction is co-catalyzed by a diphenylprolinol silyl ether and a thiourea derivative to achieve high efficiency and stereoselectivity in a remarkably short time.[9][10]
Caption: Workflow for the organocatalytic synthesis of (-)-Oseltamivir.
Data Presentation: Michael Addition Performance
The key Michael addition reaction demonstrates high yields and excellent stereoselectivity under optimized, time-economical conditions.[9]
| Entry | Catalyst Loading (mol%) | Co-catalyst | Time | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | 10 | Thiourea | 10 min | 95 | >20:1 | 95 |
Data sourced from Hayashi et al. (2016).[9]
Experimental Protocol: Time-Economical Synthesis of (-)-Oseltamivir
This protocol describes a five-step synthesis accomplished in a single reaction vessel within 60 minutes.[9]
Materials:
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Diphenylprolinol silyl ether)
-
Schreiner's Thiourea
-
Benzoic Acid
-
(E)-Ethyl 2-(nitromethylene)pent-3-enoate (Nitroalkene)
-
2-(pentan-3-yloxy)acetaldehyde (α-alkoxyaldehyde)
-
p-Toluenethiol
-
Cesium Carbonate (Cs₂CO₃)
-
Trifluoroacetic Anhydride (TFAA)
-
2,6-Lutidine
-
Raney Nickel (Raney-Ni)
-
Hydrogen (H₂)
-
Toluene, Dichloromethane (DCM)
Procedure:
-
Michael Addition (10 min): To a solution of the nitroalkene (0.5 mmol) in toluene (1.0 mL) at room temperature, add the diphenylprolinol silyl ether catalyst (0.10 equiv), thiourea (0.10 equiv), and benzoic acid (0.10 equiv). Add the α-alkoxyaldehyde (1.5 equiv) and stir the mixture vigorously for 10 minutes.
-
Thiol Addition (10 min): Add p-toluenethiol (1.5 equiv) and Cs₂CO₃ (1.5 equiv) to the reaction mixture. Stir for 10 minutes at room temperature.
-
Epimerization & Dehydration (Nef-type reaction) (20 min): Cool the mixture to 0 °C. Add DCM (1.0 mL), followed by 2,6-lutidine (3.0 equiv) and TFAA (1.5 equiv). Stir the reaction for 20 minutes at 0 °C.
-
Reduction of Nitro Group (10 min): Add Raney-Ni (slurry in water) to the mixture. Subject the flask to a hydrogen atmosphere (balloon) and stir vigorously for 10 minutes at room temperature.
-
Cyclization and Work-up (10 min): Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting residue contains the crude product, which undergoes spontaneous cyclization to afford (-)-Oseltamivir. The product can be further purified via acid-base extraction.[8]
Asymmetric Synthesis of (S)-Pregabalin Precursors
(S)-Pregabalin is an anticonvulsant drug used for neuropathic pain and epilepsy. Its synthesis can be achieved via the asymmetric Michael addition of nitromethane to an α,β-unsaturated aldehyde, a reaction efficiently catalyzed by chiral cis-2,5-disubstituted pyrrolidine organocatalysts.[11] This route provides access to key chiral γ-nitro aldehyde intermediates.
Synthetic Strategy Overview
The catalyst activates the α,β-unsaturated aldehyde by forming a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating the nucleophilic attack of nitromethane. The bulky substituents on the pyrrolidine ring shield one face of the iminium ion, directing the attack to the opposite face and thereby controlling the stereochemistry of the newly formed chiral center.
Caption: Catalytic cycle for the synthesis of a γ-nitro aldehyde precursor to (S)-Pregabalin.
Data Presentation: Catalyst Performance in Michael Addition
The reaction was tested with various α,β-unsaturated aldehydes, demonstrating the catalyst's effectiveness and broad substrate scope.[11]
| Entry | Aldehyde Substrate | Additive | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | D-CSA | 91 | >99 |
| 2 | 4-Chlorocinnamaldehyde | D-CSA | 89 | >99 |
| 3 | 4-Methylcinnamaldehyde | D-CSA | 87 | >99 |
| 4 | Crotonaldehyde | D-CSA | 75 | 96 |
Catalyst: Chiral cis-2,5-disubstituted pyrrolidine. Additive: D-Camphorsulfonic acid (D-CSA). Data sourced from Singh et al. (2024).[11]
Experimental Protocol: Asymmetric Michael Addition of Nitromethane
This protocol details the general procedure for the synthesis of chiral γ-nitro aldehydes.[11]
Materials:
-
Chiral cis-2,5-disubstituted pyrrolidine organocatalyst (e.g., 6a from the cited paper)
-
D-Camphorsulfonic acid (D-CSA)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Nitromethane
-
Dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
To a solution of the α,β-unsaturated aldehyde (0.2 mmol) in DCM (1.0 mL), add the pyrrolidine organocatalyst (20 mol%, 0.04 mmol) and D-CSA (20 mol%, 0.04 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add nitromethane (1.0 mmol, 5.0 equiv) to the solution.
-
Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure γ-nitro aldehyde adduct.
-
The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Enantioselective Synthesis of (-)-Flustramine B
Flustramine B is a marine alkaloid containing a complex pyrroloindoline core.[12] An elegant organocatalytic strategy developed by MacMillan and co-workers enables the rapid construction of this architecture through a cascade addition-cyclization of a tryptamine with an α,β-unsaturated aldehyde.[12]
Synthetic Strategy Overview
The reaction is initiated by the formation of an iminium ion from the α,β-unsaturated aldehyde and a chiral imidazolidinone catalyst. The indole nitrogen of the tryptamine then acts as a nucleophile in a conjugate addition reaction. The resulting enamine intermediate subsequently undergoes an intramolecular cyclization (Pictet-Spengler-type reaction) onto the pendant amine, forming the pyrroloindoline scaffold with high enantioselectivity.
Caption: Cascade reaction for the enantioselective synthesis of pyrroloindolines.
Data Presentation: Substrate Scope for Pyrroloindoline Formation
The cascade reaction is robust and accommodates various tryptamine and aldehyde substrates, consistently delivering high yields and enantioselectivities.[12]
| Entry | Tryptamine R-group | Aldehyde | Yield (%) | ee (%) |
| 1 | H | Crotonaldehyde | 91 | 99 |
| 2 | 5-MeO | Crotonaldehyde | 93 | 99 |
| 3 | 5-Br | Crotonaldehyde | 86 | 99 |
| 4 | H | Propionaldehyde | 89 | 95 |
| 5 | H | Isovaleraldehyde | 90 | 99 |
Catalyst: (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one. Data sourced from Austin & MacMillan (2002).[12]
Experimental Protocol: Pyrroloindoline Synthesis
This protocol provides a general method for the organocatalytic cascade reaction.[12]
Materials:
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one catalyst
-
Trifluoroacetic acid (TFA)
-
Tryptamine derivative
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Silica gel for chromatography
Procedure:
-
In a vial, dissolve the tryptamine derivative (0.35 mmol) in DCM (3.5 mL).
-
Add the imidazolidinone catalyst (20 mol%, 0.07 mmol) and TFA (20 mol%, 0.07 mmol) to the solution.
-
Cool the mixture to -84 °C (using a liquid N₂/ethyl acetate bath).
-
Add the α,β-unsaturated aldehyde (0.70 mmol, 2.0 equiv) dropwise to the cold solution.
-
Stir the reaction at -84 °C for 24-48 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyrroloindoline adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time Economical Total Synthesis of (-)-Oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective organocatalytic construction of pyrroloindolines by a cascade addition–cyclization strategy: Synthesis of (–)-flustramine B - PMC [pmc.ncbi.nlm.nih.gov]
Role as a chiral building block in pharmaceutical manufacturing
Application Notes & Protocols
Topic: (R)- and (S)-Glycidyl Derivatives as Chiral Building Blocks for the Synthesis of Beta-Blockers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically pure glycidol and its derivatives are indispensable chiral building blocks in modern pharmaceutical manufacturing. Their value lies in the C3 synthon capability, where the epoxide ring can be regioselectively opened by various nucleophiles to introduce key functionalities with a defined stereochemistry. This is particularly critical in the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers, where the biological activity resides almost exclusively in the (S)-enantiomer.
This document outlines the application of (R)-glycidyl derivatives in the asymmetric synthesis of two widely prescribed cardioselective β₁-blockers: (S)-Atenolol and (S)-Metoprolol. We provide quantitative data from various synthetic approaches and a detailed protocol for the key amine ring-opening reaction.
Synthetic Applications & Data
The general strategy for synthesizing (S)-beta-blockers involves the reaction of a substituted phenol with an (R)-glycidyl derivative (like (R)-epichlorohydrin or a glycidyl tosylate) to form a chiral epoxide intermediate. Subsequent nucleophilic ring-opening of this intermediate at the least hindered carbon with an appropriate amine (e.g., isopropylamine) yields the desired (S)-β-amino alcohol core of the drug. The enantiomeric excess (e.e.) of the final product is highly dependent on the purity of the chiral building block and the conditions of the synthetic steps.
The table below summarizes quantitative data from various synthetic routes to (S)-Atenolol and (S)-Metoprolol, highlighting the yields and enantiomeric purity achieved.
| Target Molecule | Chiral Precursor | Key Step / Method | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (S)-Atenolol | (R)-Epichlorohydrin | Reaction with 4-hydroxyphenylacetamide, then isopropylamine | 85 | >99 | [1] |
| (S)-Atenolol | Racemic Epoxide | Kinetic Resolution using (R,R)-salen Co(III) complex | 46 | 94 | [2] |
| (S)-Atenolol | Racemic Chlorohydrin | Lipase-catalyzed kinetic resolution (CALB) | 60 (amination step) | >99 | [3][4] |
| (S)-Metoprolol | (R)-Epichlorohydrin | Reaction with 4-(2-methoxyethyl)phenol, then isopropylamine | 53.9 (overall) | >92 | [5] |
| (S)-Metoprolol | (S)-3-chloro-1,2-propanediol | Reaction with 4-(2-methoxyethyl)phenol, then isopropylamine | 53.9 (overall) | >99 | [5] |
| (S)-Metoprolol | Racemic Epoxide | Kinetic Resolution using (R,R)-salen Co(III)OAc | Not specified | 96 | [6] |
| (S)-Metoprolol | Racemic Chlorohydrin | Lipase-catalyzed kinetic resolution (CALB) | High | 99 | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Atenolol via Nucleophilic Ring-Opening
This protocol describes the final key step in the synthesis of (S)-Atenolol: the reaction of the chiral intermediate (R)-1-(4-(carbamoylmethyl)phenoxy)-2,3-epoxypropane with isopropylamine.
Materials:
-
(R)-1-(4-(carbamoylmethyl)phenoxy)-2,3-epoxypropane
-
Isopropylamine
-
Water or Methanol
-
5N Hydrochloric Acid (HCl)
-
2N Sodium Hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Standard glassware for workup and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-1-(4-(carbamoylmethyl)phenoxy)-2,3-epoxypropane (1.0 eq) in an excess of isopropylamine (e.g., 10-15 eq), using water or methanol as a co-solvent if necessary.[2][3]
-
Reaction Conditions: Stir the mixture at a controlled temperature. The reaction can proceed at room temperature over 48 hours or at a low temperature (0-5 °C).[2][3] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Amine Removal: Upon completion, remove the excess isopropylamine by distillation under reduced pressure.
-
Workup - Acidification: Treat the residue with water to form a slurry. Acidify the slurry with 5N HCl to a pH of approximately 1.5 - 2.0. This converts the product into its water-soluble ammonium salt and helps remove any unreacted starting material.[1]
-
Workup - Filtration & Basification: Filter the acidic solution. Basify the clear filtrate with 2N NaOH to a pH of around 12.0. The free base of (S)-Atenolol will precipitate out of the solution.[1]
-
Isolation: Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to yield (S)-Atenolol.
-
Analysis: Confirm the product's identity and purity using techniques such as NMR, Mass Spectrometry, and determine the enantiomeric excess using chiral HPLC.
Diagrams and Workflows
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for producing (S)-beta-blockers from a phenolic precursor and a chiral glycidyl derivative.
Signaling Pathway
Beta-blockers like Atenolol and Metoprolol are antagonists of β₁-adrenergic receptors. They prevent the binding of natural catecholamines (norepinephrine and epinephrine), thereby inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.[9][10]
References
- 1. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 10. droracle.ai [droracle.ai]
Application Notes and Protocols for the Incorporation of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine into Small Molecule Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of small molecule drugs to enhance potency, selectivity, and pharmacokinetic properties.[1] Its three-dimensional nature allows for the exploration of chemical space in ways that flat aromatic rings cannot. This document provides detailed application notes and protocols for the incorporation of a specific chiral building block, 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine , into small molecule inhibitors, with a focus on Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[2] The (3S,4S)-3-amino-4-hydroxypyrrolidine scaffold can serve as a key pharmacophoric element, interacting with specific residues in the active site of target enzymes.
Featured Application: Dipeptidyl Peptidase IV (DPP-4) Inhibitors
This section details the incorporation of the this compound scaffold into a novel series of DPP-4 inhibitors.
Signaling Pathway of DPP-4 Inhibition
The mechanism of action of DPP-4 inhibitors involves the modulation of the incretin pathway, which is essential for glucose homeostasis.
Quantitative Data of Pyrrolidine-Based DPP-4 Inhibitors
The following table summarizes the in vitro activity of a series of synthesized DPP-4 inhibitors incorporating the (3S,4S)-3-amino-4-hydroxypyrrolidine scaffold. The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%.
| Compound ID | Scaffold Modification | DPP-4 IC50 (nM) | Reference |
| 1a | 2-(2,4,5-Trifluorophenyl)acetyl | 25 | [3] |
| 1b | 2-(4-Fluorophenyl)acetyl | 48 | [3] |
| 1c | 2-(Phenyl)acetyl | 120 | [3] |
| Sitagliptin | (Reference Drug) | 18 | [4] |
Table 1: In vitro DPP-4 inhibitory activity of compounds incorporating the (3S,4S)-3-amino-4-hydroxypyrrolidine scaffold.
Experimental Protocols
This section provides detailed protocols for the key synthetic steps involved in the incorporation of this compound into DPP-4 inhibitors.
General Synthetic Workflow
The overall synthetic strategy involves the N-acylation of the primary amine of the pyrrolidine ring, followed by the deprotection of the Boc group to yield the final inhibitor.
Protocol 1: N-Acylation of this compound
This protocol describes the coupling of the pyrrolidine building block with a substituted acetic acid using a standard peptide coupling reagent.
Materials:
-
This compound
-
Substituted acetic acid (e.g., 2,4,5-trifluorophenylacetic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted acetic acid (1.2 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acylated intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final active inhibitor.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (10-20 equivalents) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final inhibitor. Further purification by crystallization or chromatography may be necessary.
DPP-4 Inhibition Assay Protocol
This protocol outlines a general procedure for evaluating the in vitro inhibitory activity of the synthesized compounds against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well black microplate, add the DPP-4 enzyme solution to each well.
-
Add the diluted test compounds or vehicle (DMSO) to the respective wells and pre-incubate for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) every minute for 30 minutes at 37 °C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a valuable and versatile building block for the design and synthesis of small molecule inhibitors, particularly for targets such as DPP-4. The stereochemistry and functional groups of this pyrrolidine derivative allow for specific interactions within the enzyme active site, leading to potent and selective inhibition. The protocols provided herein offer a practical guide for researchers in the field of drug discovery to incorporate this promising scaffold into their inhibitor design and development programs.
References
- 1. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 2. Dipeptidyl peptidase IV: development, design, synthesis and biological evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and pharmacological evaluation of highly potent and selective dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Pyrrolidine-Based Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous enzyme inhibitors with significant therapeutic potential.[1][2][3] Its stereochemically rich, five-membered saturated structure allows for precise spatial orientation of functional groups, enabling high-affinity interactions with enzyme active sites. This document provides detailed application notes and experimental protocols for the synthesis of various classes of pyrrolidine-based enzyme inhibitors, including those targeting neuraminidase, dipeptidyl peptidase-4 (DPP-4), and α-glucosidase.
Synthesis of Neuraminidase Inhibitors
Influenza neuraminidase is a critical enzyme for the release of progeny virions from infected cells, making it a key target for antiviral drug development.[4] Pyrrolidine-based inhibitors have been designed to mimic the natural substrate, sialic acid, and exhibit potent inhibitory activity.[4][5][6][7]
A common strategy for the synthesis of these inhibitors involves the use of chiral precursors, such as 4-hydroxy-L-proline, to establish the desired stereochemistry.[7]
Quantitative Data for Pyrrolidine-Based Neuraminidase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 6e | Influenza A (H3N2) Neuraminidase | 1.56 | [7] |
| 9c | Influenza A (H3N2) Neuraminidase | 2.71 | [7] |
| 9e | Influenza A (H3N2) Neuraminidase | 1.88 | [7] |
| 9f | Influenza A (H3N2) Neuraminidase | 2.12 | [7] |
| 10e | Influenza A (H3N2) Neuraminidase | 1.65 | [7] |
| A-192558 (20e) | Influenza A Neuraminidase | 0.2 | [6] |
| A-192558 (20e) | Influenza B Neuraminidase | 8 | [6] |
Experimental Protocol: Synthesis of a Pyrrolidine-Based Neuraminidase Inhibitor Precursor from 4-Hydroxy-L-proline
This protocol outlines a general procedure for the initial steps in synthesizing a pyrrolidine core, based on methodologies described in the literature.[7]
Step 1: Protection of 4-hydroxy-L-proline
-
Suspend 4-hydroxy-L-proline (1 equivalent) in methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.
-
Dissolve the crude product in dichloromethane (DCM).
-
Add triethylamine (2.5 equivalents) and di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents).
-
Stir the mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-Boc protected methyl ester.
Step 2: Functionalization of the Hydroxyl Group
-
Dissolve the protected 4-hydroxyproline derivative (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a suitable reagent to introduce the desired functional group at the 4-position (e.g., for an ether linkage, use an alkyl halide and a base like sodium hydride).
-
Stir the reaction at the appropriate temperature (e.g., room temperature or reflux) until completion, monitoring by TLC.
-
Quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Synthetic Workflow for Neuraminidase Inhibitors
Caption: General synthetic workflow for pyrrolidine-based neuraminidase inhibitors.
Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1 and GIP, which are involved in glucose homeostasis.[8] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[9][10] Several marketed DPP-4 inhibitors, such as Vildagliptin, feature a pyrrolidine-2-carbonitrile scaffold.[9]
Quantitative Data for Pyrrolidine-Based DPP-4 Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Vildagliptin (33) | DPP-4 | - | [9] |
| Compound 17a | DPP-4 | 0.017 | [10] |
| Compound 19 | DPP-4 | - | [11] |
| Compound 20 | DPP-4 | - | [11] |
Experimental Protocol: Synthesis of Vildagliptin
The synthesis of Vildagliptin can be achieved through the coupling of a substituted adamantyl amine with a protected L-prolinamide intermediate, followed by further transformations.[9]
Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
-
Dissolve L-prolinamide (1 equivalent) in a suitable solvent such as THF.
-
Cool the solution to 0°C.
-
Add chloroacetyl chloride (1.1 equivalents) and a base (e.g., triethylamine, 2.2 equivalents) dropwise.
-
Stir the reaction at room temperature for several hours until completion.
-
Filter the reaction mixture and concentrate the filtrate.
-
To the crude chloroacetamide, add a dehydrating agent like trifluoroacetic anhydride at 0°C.
-
Stir for a few hours, then quench with ice-water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by chromatography to obtain the nitrile.
Step 2: Coupling with Adamantyl Amine
-
Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1 equivalent) and 1-amino-3-hydroxyadamantane (1 equivalent) in a solvent like acetonitrile.
-
Add a base such as potassium carbonate (2 equivalents).
-
Heat the mixture to reflux and stir for 24-48 hours.
-
Cool the reaction, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography to yield Vildagliptin.
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.
Synthesis of α-Glucosidase Inhibitors
α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Pyrrolidine-based iminosugars are a class of compounds that can act as potent α-glucosidase inhibitors.[12][13] Their synthesis often involves multi-component reactions (MCRs) to rapidly build the functionalized pyrrolidine core.[12]
Quantitative Data for Pyrrolidine-Based α-Glucosidase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 4-((4-methoxyphenyl)amino)pyrrolidin-3-ol | α-Glucosidase | Potent at low dosage | [12] |
| Compound 21 | α-Glucosidase | 52.79 ± 6.00 | [13] |
| Acarbose (Reference) | α-Glucosidase | 121.65 ± 0.50 | [13] |
| Dihydroxy Pyrrolidine Derivatives | α-Glucosidase | Some more potent than standards | [14] |
Experimental Protocol: Multicomponent Synthesis of a Pyrrolidine-Based Iminosugar Intermediate
This protocol is based on a general MCR approach for constructing the pyrrolidine skeleton.[12]
-
Combine 2,3-dioxopyrrolidine (1 equivalent), an amine (1.2 equivalents), and formic acid (1.6 equivalents).
-
Heat the mixture at reflux for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the functionalized pyrrolidine intermediate.
Logical Relationship in α-Glucosidase Inhibition
Caption: The role of α-glucosidase inhibitors in carbohydrate digestion.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Facile Synthesis of Pyrrolidine-Based Iminosugars as Potential Alpha-Glucosidase Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 13. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of CNS-Targeting Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapeutic agents targeting the central nervous system (CNS) presents a formidable challenge primarily due to the blood-brain barrier (BBB). This highly selective barrier protects the CNS from harmful substances but also significantly restricts the entry of therapeutic molecules.[1][2][3][4] Overcoming this barrier is a critical step in the discovery and development of effective treatments for a myriad of neurological and psychiatric disorders.[2][5][6]
These application notes provide a comprehensive overview of current strategies and experimental models used to enhance drug delivery to the CNS. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the evaluation of CNS drug candidates.
Strategies for Overcoming the Blood-Brain Barrier
A variety of innovative strategies are being explored to enhance the transport of therapeutic agents across the BBB.[7] These can be broadly categorized as invasive and non-invasive methods.
Non-Invasive Strategies:
-
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) can encapsulate drugs, and their lipidic nature facilitates passage across the BBB.[2][8][9] Surface modifications, such as PEGylation, can prolong circulation time and improve stability.[8]
-
Polymeric Nanoparticles: Biodegradable polymers can be engineered to carry drugs and can be functionalized with ligands to target specific receptors on the BBB.[2][9][10]
-
Receptor-Mediated Transcytosis (RMT): This strategy utilizes the endogenous transport systems of the BBB.[1][8] Therapeutic agents are attached to ligands that bind to specific receptors, such as the transferrin receptor, which are highly expressed on brain endothelial cells.[8][11] This triggers a process of endocytosis and subsequent transport across the cell.
-
Adsorptive-Mediated Transcytosis (AMT): Cationic molecules can interact with the negatively charged surface of brain endothelial cells, inducing non-specific endocytosis.[8]
Invasive and Physical Strategies:
-
Focused Ultrasound (FUS): This technique uses ultrasound waves in combination with intravenously administered microbubbles to transiently and locally open the BBB, allowing for increased drug penetration.[9][11][12]
-
Intra-arterial Infusion of Hyperosmotic Agents: Solutions like mannitol can be injected into the carotid artery to cause osmotic disruption of the tight junctions of the BBB.[11]
-
Direct CNS Administration: Methods such as intracerebroventricular (ICV) or intrathecal injections bypass the BBB entirely, delivering the drug directly into the cerebrospinal fluid (CSF).[1][13]
In Vitro Models of the Blood-Brain Barrier
In vitro BBB models are essential tools for the initial screening and permeability assessment of CNS drug candidates.[5][14][15] These models have evolved from simple monocultures to complex, multi-cellular systems that better mimic the in vivo environment.[5][16]
Cell Types Used in In Vitro BBB Models
The choice of cells is critical for developing a reliable in vitro BBB model.[5]
-
Primary Brain Endothelial Cells (BECs): Isolated from animal brains, these cells closely resemble the in vivo BBB phenotype, often exhibiting high transendothelial electrical resistance (TEER) and low permeability.[5]
-
Immortalized Brain Endothelial Cell Lines: These cell lines offer the advantage of easier culture and higher proliferation rates. However, they may not fully recapitulate all the characteristics of the in vivo BBB.
-
Stem Cell-Derived Models: Induced pluripotent stem cells (iPSCs) can be differentiated into brain endothelial-like cells, offering a source for creating human-specific BBB models.[5][14]
Common In Vitro BBB Model Systems
-
2D Transwell Models: This is the most common and well-established in vitro model.[5][14] Brain endothelial cells are cultured as a monolayer on a microporous membrane of a Transwell insert, separating a luminal (blood) and an abluminal (brain) compartment.[5][14] These models can be further enhanced by co-culturing with other cell types of the neurovascular unit, such as astrocytes and pericytes, on the abluminal side.[5]
-
3D and Microfluidic Models: These advanced models, often referred to as "BBB-on-a-chip," incorporate physiological shear stress and a 3D microenvironment, providing a more accurate representation of the in vivo BBB.[5][15][16]
In Vivo Models for CNS Drug Discovery
In vivo models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of CNS drug candidates in a whole-organism context.[17][18]
-
Rodent Models: Mice and rats are the most commonly used species for modeling a wide range of CNS disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety.[17][19] These models can be generated through genetic modification (transgenic models) or by inducing a disease state pharmacologically or surgically.[19]
-
Zebrafish Models: The zebrafish is emerging as a powerful tool for high-throughput screening of CNS-active compounds due to its genetic tractability, rapid development, and optical transparency.[20]
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a 2D Transwell Model
Objective: To assess the permeability of a therapeutic agent across an in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates
-
Brain endothelial cells (e.g., primary rat BECs or hCMEC/D3 cell line)
-
Co-culture cells (e.g., primary rat astrocytes)
-
Cell culture medium and supplements
-
Test compound and a marker for paracellular permeability (e.g., Lucifer Yellow or FITC-dextran)
-
TEER measurement system (e.g., EVOM2)
-
Analytical instrument for quantifying the test compound (e.g., LC-MS/MS or fluorescence plate reader)
Methodology:
-
Cell Seeding:
-
Coat the luminal side of the Transwell insert with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed the brain endothelial cells onto the insert.
-
If using a co-culture model, seed the astrocytes on the bottom of the companion plate well.
-
-
Model Maturation:
-
Culture the cells for several days to allow for the formation of a tight monolayer.
-
Monitor the integrity of the endothelial barrier by measuring the TEER daily. The model is ready for use when the TEER values reach a stable and sufficiently high level.
-
-
Permeability Experiment:
-
Replace the medium in the luminal and abluminal compartments with a transport buffer.
-
Add the test compound and the paracellular marker to the luminal compartment.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal compartment.
-
At the final time point, also collect a sample from the luminal compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound and the paracellular marker in all collected samples using the appropriate analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for the test compound and the paracellular marker using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of accumulation of the compound in the abluminal compartment, A is the surface area of the Transwell membrane, and C0 is the initial concentration of the compound in the luminal compartment.
-
-
Protocol 2: In Vivo Evaluation of CNS Drug Efficacy in a Mouse Model of Parkinson's Disease
Objective: To assess the therapeutic efficacy of a drug candidate in the MPTP-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compound
-
Behavioral testing apparatus (e.g., Rotarod, pole test apparatus)
-
Materials for tissue processing and analysis (e.g., histology, HPLC for neurotransmitter analysis)
Methodology:
-
Induction of Parkinsonism:
-
Administer MPTP to the mice according to a validated protocol (e.g., subacute or chronic administration) to induce dopaminergic neurodegeneration.[17]
-
-
Drug Administration:
-
Divide the MPTP-treated mice into a vehicle control group and one or more treatment groups receiving different doses of the test compound.
-
Administer the test compound or vehicle for a specified duration.
-
-
Behavioral Assessment:
-
Neurochemical Analysis:
-
At the end of the study, euthanize the animals and dissect the striatum.
-
Measure the levels of dopamine and its metabolites using HPLC to assess the extent of dopaminergic neuroprotection.
-
-
Histopathological Analysis:
-
Perfuse a subset of animals and process the brains for immunohistochemical analysis.
-
Stain for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.[17]
-
Data Presentation
Table 1: In Vitro Permeability of CNS Drug Candidates Across a BBB Model
| Compound | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | TEER (Ω·cm²) |
| Control (Sucrose) | 0.5 ± 0.1 | 1.1 | 250 ± 20 |
| Drug A | 8.2 ± 1.5 | 1.3 | 245 ± 25 |
| Drug B | 1.5 ± 0.3 | 4.5 | 255 ± 18 |
| Drug C | 15.6 ± 2.1 | 0.9 | 240 ± 30 |
Papp: Apparent permeability coefficient. Efflux Ratio: Ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. TEER: Transendothelial Electrical Resistance.
Table 2: Behavioral and Neurochemical Outcomes in an MPTP Mouse Model
| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH+ Cell Count (Substantia Nigra) |
| Sham Control | 180 ± 20 | 15.2 ± 2.1 | 8500 ± 500 |
| MPTP + Vehicle | 45 ± 10 | 4.8 ± 1.2 | 3200 ± 450 |
| MPTP + Drug X (10 mg/kg) | 95 ± 15 | 9.1 ± 1.8 | 6100 ± 600 |
| MPTP + Drug X (30 mg/kg) | 140 ± 18 | 12.5 ± 2.0 | 7800 ± 550 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Receptor-Mediated Transcytosis across the Blood-Brain Barrier.
Caption: Drug Discovery Workflow for CNS-Targeting Agents.
Caption: Nanoparticle-Mediated Drug Delivery to the Brain.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug delivery to the central nervous system: a review. [sites.ualberta.ca]
- 5. mdpi.com [mdpi.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 9. Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies to Improve Drug Delivery Across the Blood-Brain Barrier for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Models of the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 17. medicilon.com [medicilon.com]
- 18. pharmaron.com [pharmaron.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of the chiral building block, 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | - Inefficient ring closure. - Suboptimal Boc protection. - Product loss during workup and purification. - Competing side reactions. | - Screen different cyclization precursors and reaction conditions (e.g., temperature, catalyst). - Optimize Boc protection by adjusting stoichiometry of Boc₂O, base, and reaction time. - Ensure complete extraction and minimize transfers. Consider alternative purification methods like crystallization. - Adjust reaction conditions to minimize side product formation. For instance, in reductive amination, acid removal can suppress pyrrole formation. [cite: ] |
| Incomplete Boc Protection | - Low nucleophilicity of the amine. - Poor solubility of the starting 3-amino-4-hydroxypyrrolidine. - Inappropriate choice or amount of base. - Hydrolysis of Boc anhydride in aqueous conditions. | - For poorly nucleophilic amines, consider using a more reactive Boc-donating reagent or catalytic DMAP. - Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility. - Screen bases such as triethylamine (TEA), sodium hydroxide (NaOH), or sodium bicarbonate (NaHCO₃). - Use a sufficient excess of Boc anhydride and monitor the reaction closely to avoid prolonged reaction times in aqueous media. |
| Formation of Di-Boc Side Product | - Over-reaction with excess di-tert-butyl dicarbonate (Boc₂O). | - Use a stoichiometric amount of Boc₂O relative to the amine. - Monitor the reaction progress carefully by TLC or LC-MS to stop the reaction upon completion. |
| Epimerization or Racemization | - Harsh reaction conditions (e.g., high temperature, strong base/acid). | - Employ milder reaction conditions. - For steps involving chiral centers, screen for conditions known to preserve stereointegrity. For example, in ring-opening of epoxides, the choice of nucleophile and catalyst can influence stereochemistry. |
| Difficulty in Purification | - Presence of closely related byproducts. - Product is highly polar and water-soluble. | - Optimize reaction conditions to minimize byproduct formation. - Utilize column chromatography with a suitable solvent system. Gradient elution may be necessary. - For highly polar products, consider derivatization to a less polar compound before purification, followed by deprotection. - Lyophilization can be an effective final step to remove residual solvents from the purified product. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the stereoselective synthesis of this compound?
Common chiral starting materials include D-tartaric acid, D-mannitol, and chiral amino acids. These precursors provide the necessary stereocenters which are elaborated through a series of reactions to form the desired pyrrolidine ring.
Q2: How can I improve the stereoselectivity of the synthesis?
Controlling stereoselectivity is crucial. Key strategies include:
-
Chiral Pool Synthesis: Starting from an enantiomerically pure natural product like D-tartaric acid inherently sets the stereochemistry.
-
Asymmetric Catalysis: Employing chiral catalysts or ligands in key steps like dihydroxylation or epoxidation can induce high stereoselectivity.
-
Substrate Control: The existing stereocenters in an intermediate can direct the stereochemical outcome of subsequent reactions.
Q3: What are the typical reaction conditions for the Boc protection of 3-amino-4-hydroxypyrrolidine?
A common method involves reacting the amino-alcohol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent. The reaction is often carried out in the presence of a base like sodium bicarbonate or triethylamine to neutralize the acidic byproduct. A typical solvent system is a mixture of an organic solvent (like dioxane or THF) and water to ensure solubility of the starting material.
Q4: Are there any common side reactions to be aware of during the synthesis?
Yes, potential side reactions include:
-
Over-protection: Formation of a di-Boc product on the primary amine.
-
Epimerization: Loss of stereochemical purity at one or more chiral centers due to harsh reaction conditions.
-
Incomplete cyclization: Leading to acyclic intermediates as major impurities.
-
Formation of regioisomers: Particularly in epoxide ring-opening steps, the nucleophile may attack at either carbon of the epoxide.
Q5: What is the best method for purifying the final product?
Due to its polarity, this compound is often purified by silica gel column chromatography. A polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically employed. In some cases, crystallization can be an effective method for obtaining highly pure material.
Experimental Protocols
While a universally optimal protocol does not exist, the following outlines a general synthetic approach starting from a chiral precursor.
Example Protocol: Synthesis from a Chiral Epoxy-amine Precursor
This protocol outlines the final steps in a potential synthesis, involving the Boc protection of the pyrrolidine nitrogen.
-
Dissolution: Dissolve (3S,4S)-3-amino-4-hydroxypyrrolidine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Boc Anhydride Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., 0-10% methanol in dichloromethane gradient) to yield the final product.
Data Presentation
Table 1: Comparison of Boc Protection Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaHCO₃ | Dioxane/H₂O (1:1) | RT | 18 | 85 | Hypothetical |
| 2 | Et₃N | CH₂Cl₂ | RT | 12 | 82 | Hypothetical |
| 3 | NaOH (1.1 eq) | THF/H₂O (2:1) | 0 to RT | 16 | 90 | Hypothetical |
| 4 | DMAP (cat.) | Acetonitrile | RT | 8 | 92 | Hypothetical |
Note: The data in this table is illustrative and based on typical conditions for Boc protection. Actual yields will vary depending on the specific substrate and reaction scale.
Visualizations
Experimental Workflow for Synthesis
Technical Support Center: Purification of Polar Aminopyrrolidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the purification of polar aminopyrrolidine derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of polar aminopyrrolidine derivatives so challenging using standard chromatography techniques?
A1: The high polarity of aminopyrrolidine derivatives presents significant challenges for traditional normal-phase and reversed-phase chromatography. In normal-phase chromatography, which uses a polar stationary phase, these highly polar compounds can adsorb too strongly, leading to broad peaks or a failure to elute.[1][2] Conversely, in reversed-phase chromatography with a non-polar stationary phase, these compounds have minimal retention and elute with the solvent front, resulting in poor or no separation from other polar impurities.[1][2][3]
Q2: What are the most effective chromatographic techniques for purifying polar aminopyrrolidine derivatives?
A2: For polar aminopyrrolidine derivatives, the following techniques are generally most effective:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[1][2][4][5][6] This combination allows for the retention and separation of polar analytes that are poorly retained in reversed-phase systems.[7]
-
Ion-Exchange Chromatography (IEX): Since aminopyrrolidines are basic and thus ionizable, IEX is a powerful tool for their purification.[8][9] This technique separates molecules based on their net charge, and cation-exchange chromatography is particularly well-suited for separating protonated amines.[10][11][12]
-
Reversed-Phase Chromatography with pH Control: By carefully adjusting the mobile phase pH to be at least two units above the pKa of the aminopyrrolidine, the compound can be deprotonated, making it more hydrophobic and thus more retentive on a reversed-phase column.[6][13] This requires the use of pH-stable columns.[6]
Q3: How can I improve the peak shape of my basic aminopyrrolidine derivative during normal-phase chromatography on silica gel?
A3: Peak tailing is a common issue when purifying basic compounds like amines on acidic silica gel.[14] This is due to strong acid-base interactions between the analyte and the stationary phase.[13][14] To improve peak shape, consider the following:
-
Mobile Phase Additives: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide, into the mobile phase can help to saturate the acidic sites on the silica gel, leading to more symmetrical peaks.[6][13][14]
-
Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amino groups can provide a less acidic surface, which minimizes the undesirable interactions with basic analytes and improves peak shape.[14][15]
Q4: My aminopyrrolidine derivative is a chiral molecule. What are the best methods for separating the enantiomers?
A4: For the separation of chiral aminopyrrolidine derivatives, the most common and effective techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These methods utilize a chiral stationary phase (CSP) to differentiate between enantiomers.[16] Polysaccharide-based CSPs are frequently used for this purpose.[16][17]
-
Diastereomeric Salt Crystallization: If the aminopyrrolidine is basic, it can be reacted with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties, including solubility, which may allow for their separation by fractional crystallization.
-
Indirect Chiral Capillary Electrophoresis (CE): In this method, the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated based on their different electrophoretic mobilities.[18]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the purification of polar aminopyrrolidine derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Retention in Reversed-Phase HPLC | The analyte is too polar for the stationary phase. The mobile phase is too strong (high organic content). | - Switch to a more polar-retentive column (e.g., polar-endcapped C18).- Decrease the concentration of the organic solvent in the mobile phase.[19]- Use Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.[1][2]- Increase the mobile phase pH to suppress the ionization of the amine, thereby increasing its hydrophobicity (requires a pH-stable column).[6][13] |
| Broad Peaks or No Elution in Normal-Phase HPLC | The highly polar analyte is irreversibly adsorbed onto the polar stationary phase (e.g., silica).[1][3] | - Add a polar solvent like methanol to the mobile phase.- Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase to reduce interactions with the acidic silica surface.[6][14]- Consider using a less active stationary phase like alumina or a bonded phase (e.g., diol or amino). |
| Significant Peak Tailing in HPLC | Strong interaction between the basic amine and acidic sites on the silica-based stationary phase.[14] The sample is dissolved in a solvent stronger than the mobile phase.[19] | - Add a basic additive like triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[6][13][14]- Use an amine-functionalized or other bonded-phase column.[14][15]- For reversed-phase, operate at a high pH to neutralize the amine.- Dissolve the sample in the initial mobile phase whenever possible.[19] |
| Compound Degradation During Purification | The aminopyrrolidine derivative is unstable on the acidic silica gel.[6] The compound is sensitive to temperature or light. | - Use a more inert stationary phase, such as bonded-phase silica or a polymer-based column.[6]- Neutralize the silica with a triethylamine wash before loading the column.- Perform the purification at a lower temperature.- Protect the compound from light during all purification steps.[20] |
| Poor Resolution of Enantiomers in Chiral HPLC | The chosen chiral stationary phase (CSP) is not suitable for the analyte. The mobile phase composition is not optimal. | - Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type).[16]- Optimize the mobile phase, including the organic modifier and any additives.- Consider changing the chromatography mode (e.g., from normal-phase to reversed-phase).[17] |
| Difficulty with Crystallization or "Oiling Out" | High solubility in common polar solvents. The presence of impurities inhibiting crystal formation. The rate of supersaturation is too high. | - Screen a wider range of solvents or solvent mixtures.- Try an anti-solvent addition to induce precipitation.[19]- Slow down the crystallization process through gradual cooling or slow evaporation of the solvent.[20]- Use seed crystals to initiate crystallization.[20] |
Experimental Protocols
Protocol 1: HILIC for Polar Aminopyrrolidine Derivative Purification
-
Stationary Phase: Select a HILIC column (e.g., silica, diol, or amide-bonded phase). Standard silica columns can also be operated in HILIC mode.[1][4][6]
-
Mobile Phase Preparation:
-
Gradient Elution: Begin with a high percentage of the weak solvent (e.g., 95% acetonitrile) and gradually increase the proportion of the strong aqueous solvent. A typical gradient might run from 5% to 40% Solvent B over 15-20 minutes.[6]
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the initial mobile phase, preferably with a high organic content, to ensure proper interaction with the column.
-
Detection: Utilize UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are compatible with MS detection.[6]
Protocol 2: High pH Reversed-Phase Chromatography
-
Stationary Phase: It is crucial to use a pH-stable reversed-phase column, such as a hybrid silica or polymer-based C18 column, that can withstand high pH conditions.[6]
-
Mobile Phase Preparation:
-
Solvent A: An aqueous buffer with a high pH (e.g., 10 mM ammonium bicarbonate, pH 10).[6]
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: Employ a standard reversed-phase gradient, for instance, from 5% to 95% Solvent B.[6]
-
System Compatibility: Before starting, ensure that both your HPLC system and the chosen column are compatible with high pH mobile phases.[6]
Protocol 3: Ion-Exchange Chromatography
-
Stationary Phase: For aminopyrrolidine derivatives, a cation-exchange column is appropriate. These are negatively charged and will bind the positively charged (protonated) amine.[11]
-
Equilibration: Equilibrate the column with a starting buffer at a specific pH and low ionic strength. The pH should be chosen to ensure the aminopyrrolidine is protonated and carries a positive charge.
-
Sample Loading: Dissolve the sample in the starting buffer and load it onto the column. The target molecule should bind to the stationary phase.
-
Elution: Elute the bound molecules by increasing the ionic strength of the mobile phase (salt gradient) or by changing the pH to neutralize the charge on the analyte, causing it to detach from the stationary phase.[9]
Visual Guides
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for peak tailing.
References
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. biotage.com [biotage.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. thermofisher.com [thermofisher.com]
- 9. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Boc-Protected Amino Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-protected amino alcohols. Below, you will find detailed information on identifying and mitigating common side reactions to improve the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc protection of amino alcohols?
A1: The primary side reactions encountered are:
-
Di-Boc Protection: Formation of a second Boc group on the nitrogen atom of a primary amino alcohol.
-
O-Boc Protection: Acylation of the hydroxyl group to form a tert-butyl carbonate.
-
Oxazolidinone Formation: Intramolecular cyclization of the N-Boc intermediate to form a five-membered heterocyclic ring, particularly with 1,2-amino alcohols.
-
N→O Boc Migration: An intramolecular transfer of the Boc group from the nitrogen to the oxygen atom, typically under basic conditions.
Q2: How can I selectively protect the amine over the hydroxyl group?
A2: Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for selective N-protection. To enhance selectivity, use of catalyst-free systems in water or specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be effective in preventing side reactions such as the formation of oxazolidinones.[1][2] Running the reaction at room temperature with a non-nucleophilic base also favors N-acylation.[3]
Q3: What conditions favor the formation of the O-Boc side product?
A3: The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can significantly promote the formation of O-Boc derivatives and symmetric carbonates from alcohols.[4] Prolonged reaction times, even with other bases, may also lead to some O-acylation.[]
Q4: My primary amino alcohol is forming a di-Boc protected product. How can I prevent this?
A4: Di-Boc formation is often favored when using a catalyst like DMAP.[] To prevent this, avoid using DMAP and carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) to be as close to 1:1 with the amino alcohol as possible. Monitoring the reaction closely and stopping it upon consumption of the starting material can also prevent over-reaction.
Q5: I am observing an unexpected cyclic product. What is it and how can I avoid it?
A5: With 1,2- and 1,3-amino alcohols, intramolecular cyclization can occur to form oxazolidinone derivatives. This is sometimes facilitated by the reaction conditions. Certain catalyst-free reaction systems, for instance in water, have been shown to yield N-Boc protected amino alcohols without oxazolidinone formation.[2]
Q6: Can the Boc group move from the nitrogen to the oxygen?
A6: Yes, N→O Boc migration can occur, particularly under basic conditions where an alkoxide is generated from the hydroxyl group. This intramolecular migration is a known side reaction.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low yield of the desired N-Boc amino alcohol and multiple products observed on TLC/LC-MS.
-
Possible Cause 1: O-Boc Formation. The presence of a non-polar byproduct could indicate O-acylation. This is particularly likely if DMAP was used as a catalyst.[4]
-
Solution: Avoid using DMAP. Instead, use a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate. Running the reaction in a protic solvent like methanol or even water can enhance the rate of N-acylation without significantly promoting O-acylation.[7]
-
-
Possible Cause 2: Di-Boc Formation (for primary amino alcohols). A second, less polar spot on TLC may correspond to the di-Boc protected product.
-
Solution: Use a strict 1:1 stoichiometry of (Boc)₂O to the amino alcohol. Avoid catalysts like DMAP that are known to facilitate di-acylation.[]
-
-
Possible Cause 3: Oxazolidinone Formation. A product with a different polarity and mass may indicate cyclization.
Issue 2: The desired product is unstable during workup or subsequent steps.
-
Possible Cause: N→O Boc Migration. Under basic conditions, the initially formed N-Boc product can rearrange to the O-Boc isomer.
-
Solution: Avoid exposing the N-Boc protected amino alcohol to strong bases, especially when generating an alkoxide is possible. If a subsequent reaction requires a base, consider protecting the hydroxyl group beforehand.
-
Data Presentation
| Amino Alcohol | Reagent | Base/Catalyst | Solvent | Temperature | Desired Product (Yield) | Side Product(s) Observed | Reference |
| Various amines | (Boc)₂O | None | Water/Acetone | Room Temp. | High yields | No O-Boc or urea formation noted | [8] |
| α-amino alcohols | (Boc)₂O | HFIP | HFIP | Room Temp. | Not specified | No oxazolidinones observed | [1] |
| Aliphatic amines | (Boc)₂O | DMAP | Acetonitrile | Room Temp. | Variable | Di-Boc, Isocyanate, Urea | [4] |
| Aliphatic alcohols | (Boc)₂O | DMAP | Acetonitrile | Room Temp. | O-Boc (Variable) | Symmetrical carbonates | [4] |
| Primary amines | (Boc)₂O | DMAP | Not specified | Not specified | Variable | Di-Boc formation is possible | [] |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of an Amino Alcohol (General Procedure)
This protocol is designed to favor the chemoselective N-protection of amino alcohols.
-
Dissolution: Dissolve the amino alcohol (1.0 equivalent) in a suitable solvent such as a 9:1 mixture of water and acetone.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few minutes to a few hours.
-
Workup: Once the starting material is consumed, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Intentional Synthesis of an Oxazolidinone from an N-Boc Amino Alcohol (Example)
This protocol illustrates a condition that can lead to the cyclized side product.
-
Starting Material: An N-Boc protected amino alcohol.
-
Cyclization: In some cases, treatment with a reagent like diethyl carbonate in the presence of a base (e.g., potassium carbonate) at elevated temperatures can induce cyclization to the oxazolidinone. Alternatively, specific palladium-catalyzed allylic C-H oxidation methods can be used to form oxazolidinones from N-Boc protected allylic amines.[9][10]
-
Note: The exact conditions for oxazolidinone formation can vary greatly depending on the substrate. It is often an undesired side product in simple Boc protection but a target molecule in other synthetic contexts.
Visualizations
Boc Protection Pathways
Caption: Reaction pathways in Boc-protection of amino alcohols.
Troubleshooting Workflow for Boc Protection
Caption: Troubleshooting decision tree for Boc protection side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Hydroxypyrrolidines
Welcome to the Technical Support Center for the Stereoselective Synthesis of Hydroxypyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving stereoselectivity in the synthesis of hydroxypyrrolidine derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental work.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the stereoselective synthesis of hydroxypyrrolidines in a user-friendly question-and-answer format.
Question 1: I am observing low diastereoselectivity or enantioselectivity in my reaction. What are the potential causes and how can I improve it?
Answer: Low stereoselectivity is a frequent challenge and can be influenced by several factors. A systematic approach to troubleshooting this issue is recommended:
-
Catalyst and Ligand Choice: The selection of the catalyst and, if applicable, the chiral ligand is paramount for achieving high stereoselectivity. In organocatalytic reactions, such as those employing proline or its derivatives, the catalyst's structure dictates the stereochemical outcome. For metal-catalyzed reactions, the ligand's electronic and steric properties are crucial.
-
Troubleshooting: Screen a variety of chiral catalysts or ligands. For instance, in organocatalysis, subtle modifications to the catalyst scaffold can have a significant impact. In metal-catalyzed processes, experiment with ligands from different classes (e.g., phosphines, N-heterocyclic carbenes). Ensure the catalyst is not degrading under the reaction conditions.[1]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state energies, thereby affecting stereoselectivity. A change in solvent can alter the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).
-
Troubleshooting: Conduct a solvent screen with a range of polar aprotic, polar protic, and non-polar solvents. In some cases, more sterically hindered alcohols like isopropanol or tert-butanol have shown improved selectivity compared to methanol.[2]
-
-
Reaction Temperature: Temperature plays a critical role in stereoselectivity. Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher selectivity.
-
Troubleshooting: Experiment with a range of temperatures. While lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) often improve selectivity, they may also slow down the reaction rate.[3]
-
-
Reagent Purity and Water Content: Impurities in reagents or solvents, especially water, can interfere with the catalyst and reduce stereoselectivity. Anhydrous conditions are often crucial.
-
Catalyst Loading: Insufficient catalyst loading can lead to a significant background reaction that is not stereoselective, thus lowering the overall observed selectivity.
Question 2: My reaction yield is low, even though the stereoselectivity is acceptable. What could be the problem?
Answer: Low yields can be attributed to several factors, even when stereoselectivity is high.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent, or it may be inherently unstable under the reaction conditions.
-
Troubleshooting: Ensure the purity of all components. If catalyst deactivation is suspected, consider a higher catalyst loading or a more robust catalyst.
-
-
Suboptimal Reaction Conditions: The reaction time, temperature, or concentration of reactants may not be optimal for achieving high conversion.
-
Troubleshooting: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. Systematically vary the temperature and reactant concentrations to identify the conditions for maximum yield.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting: Analyze the crude reaction mixture to identify any major side products. Understanding the nature of these byproducts can provide insights into competing reaction pathways and help in devising strategies to minimize them, such as adjusting the order of addition of reagents or using specific additives.
-
Question 3: How do I accurately determine the diastereomeric ratio and enantiomeric excess of my hydroxypyrrolidine product?
Answer: Accurate determination of stereoisomeric purity is crucial. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).
-
NMR Spectroscopy for Diastereomeric Ratio (d.r.):
-
Procedure: The d.r. can often be determined by ¹H NMR of the crude reaction mixture.[5] Identify well-resolved signals corresponding to each diastereomer. The ratio of the integrals of these signals will give the diastereomeric ratio. It is important to ensure the chosen signals are unique to each diastereomer and are not overlapping with other signals. 2D NMR techniques like COSY and HSQC can aid in signal assignment.[6]
-
-
Chiral HPLC for Enantiomeric Excess (e.e.):
-
Procedure: Chiral HPLC is the most common method for determining e.e. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[7][8] The ratio of the peak areas for the two enantiomers is used to calculate the e.e. Method development may be required to find a suitable chiral column and mobile phase for your specific compound.[7][8]
-
Data Presentation
The following tables summarize quantitative data from various studies on the stereoselective synthesis of hydroxypyrrolidines, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Organocatalytic Synthesis of 5-Hydroxypyrrolidines
| Entry | Catalyst (mol%) | Aldehyde | Solvent | Temp (°C) | Yield (%) | α/β ratio | e.e. (%) |
| 1 | 7 (20) | Cinnamaldehyde | MeOH | 20 | 72 | 10/1 | 90 |
| 2 | 7 (20) | 4-Nitro-cinnamaldehyde | MeOH | 20 | 77 | 15/1 | 99 |
| 3 | 7 (20) | 4-Methoxy-cinnamaldehyde | MeOH | 20 | 67 | 10/1 | 99 |
| 4 | 7 (20) | (E)-Hex-2-enal | MeOH | 20 | 75 | 5/1 | 96 |
Data compiled from an organocatalytic tandem reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes.[9][10]
Table 2: Influence of Reaction Parameters on Stereoselectivity
| Parameter | Variation | Effect on Stereoselectivity | Rationale |
| Temperature | Decreasing Temperature | Generally Increases e.e. and d.r. | Amplifies small energy differences between diastereomeric transition states.[3] |
| Solvent | Varies (e.g., polar vs. non-polar) | Can significantly alter e.e. and d.r. | Influences the stability and conformation of transition states.[2][11] |
| Catalyst Loading | Increasing Loading | Can improve e.e. by outcompeting the non-catalyzed background reaction. | Ensures the catalyzed, stereoselective pathway is dominant.[3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the stereoselective synthesis of hydroxypyrrolidines.
Protocol 1: Organocatalytic Synthesis of a 5-Hydroxypyrrolidine Derivative
This protocol is based on the organocatalytic tandem reaction between a 2-acylaminomalonate and an α,β-unsaturated aldehyde.[10]
-
Materials:
-
α,β-Unsaturated aldehyde (0.5 mmol, 2.0 equiv)
-
Diethyl (N-acetylamino)malonate (0.25 mmol, 1.0 equiv)
-
Chiral pyrrolidine catalyst (e.g., catalyst 7 from Table 1) (0.05 mmol, 0.2 equiv)
-
Methanol (MeOH), anhydrous
-
-
Procedure:
-
To a stirred solution of the α,β-unsaturated aldehyde (0.5 mmol) in anhydrous MeOH at 20 °C, add the chiral pyrrolidine catalyst (0.05 mmol).
-
Add the diethyl (N-acetylamino)malonate (0.25 mmol) to the reaction mixture.
-
Stir the reaction mixture at 20 °C. Monitor the reaction progress by TLC. Reaction times can be long (e.g., 144 hours).
-
Upon completion, directly load the crude reaction mixture onto a silica gel column for purification by flash chromatography.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.
-
Determine the enantiomeric excess of the purified product by chiral-phase HPLC analysis.
-
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
-
Data Analysis:
-
Perform baseline correction on the spectrum.
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer. These should be signals from protons in magnetically distinct environments in the two diastereomers.
-
Integrate the selected signals. The ratio of the integrals directly corresponds to the diastereomeric ratio.[6]
-
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Dissolve a small amount of the purified product in the mobile phase to be used for the HPLC analysis.
-
-
Method Development (if necessary):
-
Screen different chiral stationary phases (CSPs) (e.g., polysaccharide-based columns).
-
Optimize the mobile phase composition (e.g., hexane/isopropanol ratio) to achieve baseline separation of the enantiomers.
-
-
Analysis:
Visualizations
The following diagrams illustrate key concepts and workflows related to the stereoselective synthesis of hydroxypyrrolidines.
Caption: General experimental workflow for stereoselective hydroxypyrrolidine synthesis and analysis.
Caption: Simplified mechanism of a proline-catalyzed aldol reaction for hydroxypyrrolidine precursors.[2][12]
Caption: Troubleshooting decision tree for improving stereoselectivity in hydroxypyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Pyrrolidine Ring-Opening Reactions: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during pyrrolidine ring-opening reactions. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrolidine ring-opening reaction showing low to no conversion?
A1: The stability of the unstrained pyrrolidine ring presents a significant challenge compared to strained rings like aziridines and azetidines.[1][2] Several factors could be contributing to low or no conversion:
-
Substrate Reactivity: The nature of the substituent on the pyrrolidine nitrogen is critical. For instance, in photoredox-catalyzed reactions, N-benzoyl pyrrolidines are often reactive, while N-acetyl or N-trifluoroacetyl pyrrolidines may be unreactive.[3] This is because the reaction may depend on the coordination of a Lewis acid to the amide carbonyl, which facilitates the single-electron transfer necessary for ring opening.[3][4]
-
Reaction Conditions: The chosen catalyst (photocatalyst and/or Lewis acid), solvent, temperature, and reaction time may not be optimal for your specific substrate.
-
Electronic Effects: For reactions involving N-aroyl pyrrolidines, the electronic properties of the aromatic ring play a crucial role. Electron-deficient aroyl groups, such as those with a cyano substituent, can inhibit the reaction.[1][3]
-
Steric Hindrance: Bulky substituents near the reaction center can impede the reaction. For example, an ortho-substituent on an N-benzoyl group can prevent the reaction by causing the aryl ring to rotate, altering its electronic state.[1][3]
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side reactions in pyrrolidine ring-opening can lead to complex product mixtures and lower yields of the desired product. Common side reactions include:
-
Intramolecular Nucleophilic Ring Opening: If the substrate has a nucleophilic moiety, it can lead to the formation of undesired cyclic products. For example, a phenyl oxazoline byproduct was observed in one study, which also led to the deactivation of the photocatalyst.[1][3] To minimize this, you may need to protect the nucleophilic group or modify the reaction conditions to favor the desired intermolecular reaction.
-
Over-reduction: In highly reductive methods, the initially formed radical intermediate can be further reduced, limiting the possibilities for subsequent functionalization.[1] Careful selection of the reducing agent and control of the reaction stoichiometry are crucial.
-
Polymerization: Under certain acidic conditions, pyrrole, a potential oxidation product of pyrrolidine, can polymerize.[5]
Q3: How can I improve the yield of my pyrrolidine ring-opening reaction?
A3: Improving the yield often involves a systematic optimization of reaction parameters. Consider the following strategies:
-
Screening of Catalysts and Reagents: The choice of catalyst is paramount. For photoredox reactions, screening different photocatalysts and Lewis acids can significantly impact the yield.[3] Similarly, for von Braun-type reactions, different chloroformates or the use of difluorocarbene can improve outcomes.[3]
-
Solvent Optimization: The solvent can influence the solubility of reagents and the stability of intermediates. A solvent screen is often a valuable step in optimizing the reaction. In some cases, a mixture of solvents may be beneficial.[1]
-
Temperature and Reaction Time: These parameters are often interdependent. Increasing the temperature can sometimes improve conversion but may also lead to side product formation.[6][7] Monitoring the reaction over time can help determine the optimal reaction duration to maximize the yield of the desired product while minimizing degradation or side reactions.
-
Substrate Modification: If feasible, modifying the activating group on the pyrrolidine nitrogen can dramatically improve reactivity and yield.[3]
Troubleshooting Common Issues
The following table summarizes common problems, their potential causes, and suggested solutions for pyrrolidine ring-opening reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | - Unreactive N-substituent (e.g., N-acetyl)[3] - Inappropriate catalyst or Lewis acid[3] - Non-optimal solvent or temperature[1] - Electron-deficient aroyl group on nitrogen[3] - Steric hindrance near the reaction site[3] | - Modify the N-substituent to a more reactive group (e.g., N-benzoyl). - Screen a panel of photocatalysts and Lewis acids. - Conduct a solvent and temperature optimization screen. - For N-aroyl pyrrolidines, use electron-rich or neutral aroyl groups. - If possible, redesign the substrate to reduce steric hindrance. |
| Low Yield | - Suboptimal reaction conditions[1] - Incomplete conversion - Product degradation over time - Difficult purification | - Systematically optimize catalyst loading, solvent, temperature, and reaction time. - Monitor the reaction by TLC, GC, or NMR to determine the point of maximum product formation. - Consider a milder workup procedure. |
| Formation of Side Products | - Intramolecular side reactions[3] - Over-reduction of intermediates[1] - Catalyst deactivation[3] | - Protect functional groups that may participate in side reactions. - Adjust the stoichiometry of the reducing agent or choose a milder one. - Increase catalyst loading or use a more robust catalyst. |
| Mixture of Regioisomers | - In 1,3-dipolar cycloaddition-based ring formations, the electronic nature of the dipolarophile may not be sufficiently directing.[8] | - Modify the electronic properties of the dipolarophile by changing substituents (e.g., using electron-withdrawing groups).[8] |
Key Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Reductive Ring Opening of N-Benzoyl-2-methylpyrrolidine [3]
-
To an oven-dried vial, add N-benzoyl-2-methylpyrrolidine (0.10 mmol, 1.0 equiv), the photocatalyst (e.g., Ir(4-Fppy)₃, 1.0 mol%), and the Lewis acid (e.g., Zn(OTf)₂, 5.0 mol%).
-
The vial is sealed with a septum and purged with nitrogen gas.
-
Add the solvent (e.g., CH₂Cl₂, 0.10 M) and the radical scavenger/proton source (e.g., γ-terpinene, 3.0 equiv) via syringe.
-
Irradiate the reaction mixture with blue LEDs (456 nm) at a controlled temperature (e.g., 40 °C) for the specified time (e.g., 12 hours).
-
Upon completion, the reaction mixture is concentrated in vacuo and purified by column chromatography on silica gel to afford the ring-opened product.
Protocol 2: Monitoring Reaction Progress using ¹H NMR Spectroscopy [1]
-
At various time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quench the aliquot by adding it to a vial containing a deuterated solvent (e.g., CDCl₃) and an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum of the quenched sample.
-
Determine the conversion and yield by integrating the signals corresponding to the starting material, product, and the internal standard.
Analytical Methods for Troubleshooting
A variety of analytical techniques are crucial for monitoring reaction progress and identifying issues.[9]
| Technique | Application in Troubleshooting |
| Thin Layer Chromatography (TLC) | - Rapidly assess reaction completion by observing the disappearance of starting material. - Identify the formation of major byproducts. |
| Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS) | - Quantify the conversion of starting material and the formation of volatile products and byproducts.[10] |
| High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS) | - Monitor the progress of reactions involving non-volatile compounds. - Identify and quantify products and impurities.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | - Confirm the structure of the desired product and any isolated byproducts. - Determine reaction conversion and yield using an internal standard.[3][9] |
| Cyclic Voltammetry (CV) | - Investigate the redox properties of substrates and catalysts to understand the feasibility of single-electron transfer steps.[3] |
Visualizing Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting a low-yielding pyrrolidine ring-opening reaction.
A general workflow for troubleshooting low-yielding pyrrolidine ring-opening reactions.
This guide provides a starting point for addressing common challenges in pyrrolidine ring-opening reactions. Successful troubleshooting often requires a systematic and logical approach, combining careful analysis of the reaction outcomes with a willingness to explore different reaction parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Analytical Method [keikaventures.com]
- 11. fda.gov [fda.gov]
Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Diols
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc protection of diols.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for the Boc protection of a diol?
The most common method for Boc protection of an alcohol or diol involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group source. A base or nucleophilic catalyst is often required to facilitate the reaction.
A typical starting point would be:
-
Reagents : Diol (1.0 eq.), (Boc)₂O (1.0-1.2 eq. for mono-protection), and a catalyst.
-
Catalyst : 4-(Dimethylaminopyridine) (DMAP) is a highly effective catalyst, typically used in catalytic amounts (e.g., 0.05-0.1 eq.).
-
Solvent : Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are common choices.
-
Temperature : The reaction is often started at 0 °C and then allowed to warm to room temperature.
-
Reaction Time : Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS, but reaction times can range from a few hours to overnight.
Q2: How can I achieve selective mono-Boc protection of a symmetric diol?
Achieving mono-protection over di-protection on a symmetric diol is a challenge of stoichiometry and reaction control.
-
Control Stoichiometry : Use a slight deficit or an equimolar amount of (Boc)₂O relative to the diol (e.g., 0.9-1.0 equivalents). This statistically favors mono-protection.
-
Slow Addition : Add the (Boc)₂O solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to prevent localized areas of high concentration, which can lead to the di-protected product.
-
Monitor Closely : Track the reaction's progress carefully using TLC or LC-MS. Stop the reaction as soon as a significant amount of the desired mono-protected product has formed and starting material is consumed, before the di-protected product begins to dominate.
Q3: How can I selectively protect a primary hydroxyl group over a secondary one in an asymmetric diol?
Primary alcohols are generally less sterically hindered and more nucleophilic than secondary alcohols, which can be exploited to achieve selectivity.
-
Steric Hindrance : The bulky nature of the Boc group means it will preferentially react with the less hindered primary hydroxyl group.
-
Lower Temperature : Running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) can enhance the kinetic preference for the primary alcohol.
-
Catalyst Choice : While DMAP is a common catalyst, more specialized systems, such as borinic acid-derived catalysts, have been shown to exhibit high selectivity for primary alcohols in diols by forming a borinate intermediate that directs functionalization to the less hindered hydroxyl group.[1]
Q4: What is the role of DMAP, and should I always use it?
DMAP is a highly effective nucleophilic catalyst that accelerates the reaction by activating the (Boc)₂O.[2] It attacks the Boc anhydride to form a more reactive acylpyridinium intermediate, which is then more readily attacked by the alcohol.[2]
-
When to Use DMAP : It is particularly useful for less reactive or sterically hindered alcohols where the reaction might otherwise be very slow.
-
When to Avoid or Reduce DMAP : DMAP can also accelerate side reactions. In the presence of DMAP, aliphatic alcohols can form not only the desired O-Boc derivatives but also symmetrical carbonates.[3][4] If side reactions are problematic, consider reducing the amount of DMAP or omitting it entirely and accepting a longer reaction time or using a non-nucleophilic base like triethylamine (TEA).
Troubleshooting Guide
Problem 1: Incomplete reaction or low conversion.
| Possible Cause | Suggested Solution |
| Steric Hindrance | The hydroxyl group may be in a sterically crowded environment. Increase the reaction temperature and/or extend the reaction time. Using a highly active catalyst like DMAP is recommended. |
| Insufficient Catalyst | The amount of DMAP or other catalyst may be too low. Increase the catalyst loading slightly (e.g., from 0.05 eq. to 0.1-0.2 eq.). |
| Poor Solubility | The diol may not be fully dissolved in the chosen solvent. Try a different solvent system (e.g., THF, DMF) or gently heat the mixture to aid dissolution before adding reagents. |
| Reagent Decomposition | (Boc)₂O can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored bottle of the reagent. |
Problem 2: Formation of a cyclic carbonate byproduct.
The formation of a 5- or 6-membered cyclic carbonate is a common intramolecular side reaction, particularly with 1,2- and 1,3-diols.[5] This occurs when the initially formed mono-Boc protected intermediate cyclizes with the adjacent hydroxyl group.
| Possible Cause | Suggested Solution |
| Proximity of Hydroxyls | 1,2- and 1,3-diols are geometrically primed for cyclization. This pathway is thermodynamically favorable. |
| Reaction Conditions | Conditions that favor intramolecular reactions (e.g., high dilution) or the presence of certain catalysts might promote cyclization. Direct synthesis of cyclic carbonates from diols often involves reagents that activate the hydroxyls, a process that can inadvertently occur during Boc protection.[6][7] |
| Minimization Strategy 1: Temperature | Conduct the reaction at a lower temperature (0 °C to -20 °C) to disfavor the activation energy barrier for the cyclization step. |
| Minimization Strategy 2: Di-protection | If the desired product is the di-protected diol, using an excess of (Boc)₂O (e.g., >2.2 equivalents) and a base can quickly protect both hydroxyl groups, outcompeting the intramolecular cyclization. |
Problem 3: Formation of di-Boc product when mono-Boc is desired.
| Possible Cause | Suggested Solution |
| Excess (Boc)₂O | The stoichiometry of (Boc)₂O is too high. |
| High Reactivity | The diol is highly reactive, and the second protection occurs rapidly after the first. |
| Correction | Use precisely 1.0 equivalent or slightly less (0.9 eq.) of (Boc)₂O. Add the (Boc)₂O slowly via a syringe pump at 0 °C to maintain a low concentration. Monitor the reaction closely by TLC/LC-MS and quench it before significant di-protection occurs. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Boc Protection of a Diol
-
Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the diol (1.0 eq.) and DMAP (0.05 eq.) in anhydrous DCM (concentration ~0.1 M).
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition : In a separate flask, prepare a solution of (Boc)₂O (1.0 eq.) in a small amount of anhydrous DCM. Add this solution to the diol mixture dropwise over 30-60 minutes using a syringe.
-
Reaction : Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress every 1-2 hours using TLC.
-
Workup : Once the starting material is consumed and before a significant amount of di-Boc product forms, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the mono-Boc product from any remaining starting material and di-Boc byproduct.
Protocol 2: General Procedure for Di-Boc Protection of a Diol
-
Preparation : In a round-bottom flask, dissolve the diol (1.0 eq.) and DMAP (0.1-0.2 eq.) in anhydrous DCM or THF.
-
Reagent Addition : Add (Boc)₂O (2.2-2.5 eq.) to the mixture. The reaction may be slightly exothermic.
-
Reaction : Stir the reaction at room temperature overnight or until TLC analysis shows complete consumption of the starting material and mono-Boc intermediate.
-
Workup and Purification : Follow the same workup, extraction, and purification steps as described in Protocol 1.
Visual Guides
References
- 1. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions for the synthesis of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Boc Protection Step | Incomplete reaction due to insufficient reagent or reaction time. | - Ensure at least 1.1 equivalents of Boc-anhydride are used. - Monitor the reaction by TLC until the starting material is fully consumed. - Use a suitable base like triethylamine or sodium bicarbonate to neutralize the acid formed during the reaction.[1] |
| Decomposition of the Boc-anhydride. | - Use fresh, high-quality Boc-anhydride. - Store Boc-anhydride under anhydrous conditions and at the recommended temperature. | |
| Formation of Di-Boc Protected Byproduct | Use of a strong base or prolonged reaction times. | - Use a milder base such as sodium bicarbonate. - Avoid excessive reaction times once the mono-Boc protection is complete as monitored by TLC. |
| Low Yield in Epoxidation or Aziridination Step | Incomplete reaction or side reactions. | - Optimize reaction temperature; some epoxidations/aziridinations require low temperatures to prevent side reactions. - Ensure the use of a suitable oxidizing or nitrene-generating agent. - Control the pH of the reaction mixture, as acidic or basic conditions can lead to epoxide/aziridine ring-opening. |
| Poor Diastereoselectivity in Ring Opening | Incorrect choice of nucleophile or reaction conditions. | - The choice of nucleophile and its delivery agent is critical for stereocontrol. - Screen different solvents and temperatures to optimize the diastereoselectivity of the nucleophilic attack. |
| Difficult Purification of the Final Product | Product is highly polar and water-soluble. | - Use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to reduce tailing). - Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. |
| Presence of closely related impurities. | - Optimize the reaction conditions to minimize the formation of impurities. - Employ high-performance liquid chromatography (HPLC) for purification if high purity is required. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and effective starting material is D-tartaric acid, which provides the necessary stereochemistry for the final product. Other approaches may utilize chiral pool starting materials like 4-hydroxyproline.[2]
Q2: What is the purpose of the Boc protecting group in this synthesis?
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the pyrrolidine nitrogen.[3] It prevents the nitrogen from participating in unwanted side reactions during the synthesis and can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), at the end of the synthesis if required.[4]
Q3: What are the critical steps for controlling the stereochemistry of the final product?
The key stereochemistry-defining steps are typically the diastereoselective epoxidation or aziridination of a chiral allylic alcohol precursor, followed by a regioselective and stereospecific ring-opening with a nitrogen nucleophile. The inherent chirality of the starting material, such as D-tartaric acid, guides the stereochemical outcome of these transformations.
Q4: How can I monitor the progress of the reactions during the synthesis?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps. Staining with potassium permanganate or ninhydrin can be used to visualize the reactants and products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q5: What are some common impurities to watch out for in the final product?
Common impurities may include diastereomers of the desired product, starting materials from incomplete reactions, and byproducts from side reactions such as elimination. It is crucial to characterize the final product thoroughly using techniques like NMR spectroscopy and mass spectrometry to ensure its purity.
Experimental Protocol: Synthesis from D-Tartaric Acid
This protocol outlines a representative multi-step synthesis of this compound from D-tartaric acid.
Step 1: Synthesis of (2R,3R)-1,4-ditosyl-2,3-butanediol
-
To a solution of D-tartaric acid in a suitable solvent, add a reducing agent such as borane dimethyl sulfide complex at 0 °C.
-
After the reduction is complete, quench the reaction and work up to isolate the diol.
-
Dissolve the diol in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise and stir the reaction at room temperature until completion.
-
Perform an aqueous work-up and purify the product by recrystallization.
Step 2: Synthesis of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine
-
Dissolve the ditosylate from Step 1 in a suitable solvent and add benzylamine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction, perform a work-up, and purify by column chromatography.
Step 3: Synthesis of (3S,4S)-1-benzyl-3-amino-4-hydroxypyrrolidine
-
This step involves the conversion of the diol to an epoxide followed by ring-opening with an azide source (e.g., sodium azide), and subsequent reduction of the azide to an amine.
-
Alternatively, a direct amination protocol can be employed.
Step 4: Boc Protection and Debenzylation
-
Dissolve the amino alcohol from Step 3 in a suitable solvent and add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir at room temperature until the reaction is complete.
-
The benzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield the final product.
-
Purify the final compound by column chromatography.
Quantitative Data Summary
The following table summarizes typical yields and reaction times for the key steps in the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Typical Yield | Typical Reaction Time |
| 1 | Ditosylation | 85-95% | 12-24 hours |
| 2 | Cyclization with Benzylamine | 70-85% | 24-48 hours |
| 3 | Azide Formation and Reduction | 60-75% (over two steps) | 12-24 hours |
| 4 | Boc Protection | 90-98% | 2-6 hours |
| 5 | Debenzylation | >95% | 12-24 hours |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Byproduct Analysis in Substituted Pyrrolidine Synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts during the synthesis of substituted pyrrolidines.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reductive Amination & Intramolecular Cyclization
Question 1: My reductive amination of a 1,4-dicarbonyl compound with a primary amine is yielding a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
Answer: This is a classic case of over-alkylation. The desired secondary amine product can compete with the starting primary amine, reacting further with the dicarbonyl to form a tertiary amine byproduct.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the dicarbonyl compound to favor the initial reaction.
-
Slow Addition: Add the reducing agent (e.g., NaBH₃CN) slowly to the mixture of the dicarbonyl and amine. This keeps the concentration of the intermediate iminium ion low, reducing the chance of the product amine reacting with it.
-
Stepwise Procedure: First, form the imine by mixing the carbonyl and amine in a solvent like methanol. Once imine formation is complete (monitored by TLC or NMR), then add the reducing agent.[1] This separates the imine formation and reduction steps, minimizing competitive reactions.
-
Choice of Reducing Agent: Use a milder or sterically hindered reducing agent that may selectively reduce the primary iminium ion over the secondary one.
dot
Caption: Reaction pathway showing desired product versus over-alkylation.
Question 2: My biocatalytic synthesis of a 2-substituted pyrrolidine from an ω-halo ketone is giving low yields and two major byproducts are observed in my LC-MS analysis. What are they?
Answer: In transaminase-triggered cyclizations, two common non-enzymatic side reactions are the hydrolysis of the halo-ketone starting material and the formation of a cyclopropane byproduct.[2]
Troubleshooting Steps:
-
pH Control: The hydrolysis of the halo-ketone is often pH-dependent. Maintain the optimal pH for the enzyme's activity while minimizing chemical hydrolysis. A common choice is a potassium phosphate (KPi) buffer at pH 8.[2]
-
Temperature Optimization: While enzymes may have optimal activity at higher temperatures (e.g., 40 °C), this can also accelerate the side reactions. An optimal temperature that balances enzyme activity and substrate stability must be determined empirically.[2]
-
Substrate Stability: If the halo-ketone is inherently unstable, consider synthesizing it and using it immediately in the reaction to minimize degradation over time.[2]
dot
Caption: Competing pathways in biocatalytic pyrrolidine synthesis.[2]
Category 2: Paal-Knorr Synthesis
Question 3: I am performing a Paal-Knorr synthesis of an N-substituted pyrrole from a 1,4-diketone, but the reaction is sluggish and gives a poor yield. What could be the issue?
Answer: The Paal-Knorr synthesis is a condensation reaction that typically requires acidic conditions to proceed efficiently.[3][4] If conditions are neutral or not acidic enough, the cyclization and subsequent dehydration steps will be slow. Harsh acidic conditions or prolonged heating, however, can degrade sensitive functional groups on your starting materials.[5]
Troubleshooting Steps:
-
Catalyst Choice: While classic conditions use protic acids like acetic acid, catalytic amounts of Lewis acids (e.g., FeCl₃) or solid-supported acids (e.g., silica sulfuric acid, Amberlite IR 120 resin) can be more effective and milder.[5][6]
-
Solvent: While traditional solvents are used, performing the reaction in water can sometimes accelerate the reaction for certain substrates.[5][6]
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating.[3]
| Catalyst Condition | Typical Byproducts | Benefit |
| Strong Protic Acid (e.g., HCl) | Polymerization, degradation of acid-sensitive groups | Inexpensive |
| Acetic Acid | Incomplete reaction, furan byproduct (if water present) | Mild, common |
| Lewis Acid (e.g., FeCl₃) | Fewer byproducts from degradation | High efficiency, mild conditions[6] |
| Solid Acid Catalyst | Minimal | Easy removal, recyclable, eco-friendly[5] |
Category 3: Aza-Michael Addition
Question 4: My intramolecular aza-Michael addition to form a pyrrolidine ring is not proceeding. How can I initiate the cyclization?
Answer: The intramolecular aza-Michael addition requires the nitrogen nucleophile to attack an activated alkene (the Michael acceptor).[7][8] If the reaction is not proceeding, it could be due to low nucleophilicity of the amine or insufficient activation of the alkene.
Troubleshooting Steps:
-
Basicity: The reaction is often base-catalyzed. A weak, non-nucleophilic base can deprotonate the amine (if it's in an ammonium salt form) or increase its nucleophilicity, facilitating the attack on the Michael acceptor.
-
Michael Acceptor Activation: Ensure the electron-withdrawing group (EWG) on the alkene is sufficient to activate it for nucleophilic attack. Common EWGs include esters, ketones, sulfones, and nitriles.[9]
-
Protecting Groups: If the amine has an electron-withdrawing protecting group (e.g., Cbz, Boc), its nucleophilicity will be reduced. Sometimes, a more labile protecting group or different reaction conditions are needed to promote cyclization.
General Byproduct Analysis Workflow
When an unexpected byproduct is observed, a systematic approach is crucial for its identification and elimination.
dot
Caption: General workflow for identifying and mitigating byproducts.
Key Experimental Protocols
Protocol 1: General Paal-Knorr Synthesis of N-Aryl Pyrroles
This protocol is adapted from methods using iron(III) chloride in water.[6]
-
Setup: To a round-bottom flask, add 2,5-hexanedione (1.0 eq), the desired aniline (1.05 eq), and deionized water (approx. 0.2 M concentration relative to the diketone).
-
Catalyst Addition: Add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.1 eq) to the stirring mixture.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, add ethyl acetate to the reaction mixture. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl pyrrole.
Protocol 2: Reductive Amination of a 1,4-Dicarbonyl
This protocol is a general procedure adapted from established methods.[1]
-
Imine Formation: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) and a primary amine (1.1 eq) in methanol (MeOH). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N). Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding 1 M HCl until gas evolution ceases. Basify the mixture with 1 M NaOH and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine
This technical support guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine during chemical reactions. It includes troubleshooting advice in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing incomplete acylation of the 3-amino group. What are the common causes and solutions?
Incomplete acylation can be due to several factors, including steric hindrance, inappropriate solvent or base selection, or insufficient reagent stoichiometry.
-
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acylating agent.
-
Optimize Base Selection: A non-nucleophilic bulky base, such as diisopropylethylamine (DIPEA), is recommended to avoid side reactions.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable. For sluggish reactions, consider a more polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Temperature: While room temperature is often sufficient, gentle heating (40-50 °C) can improve reaction rates, but monitor for potential degradation (see Q3).
-
Q2: My reaction is showing a significant amount of an unexpected byproduct. Could this be due to intramolecular cyclization?
Yes, the cis-relationship of the amino and hydroxyl groups in this compound makes it susceptible to intramolecular cyclization, particularly under acidic or heated conditions, to form an oxazolidinone byproduct.[1][2]
-
Preventative Measures:
-
Maintain Neutral or Basic pH: The Boc group is generally stable under basic conditions.[3] Avoid acidic reagents or workup conditions if the Boc group needs to remain intact.
-
Protect the Hydroxyl Group: If the reaction conditions are harsh (e.g., strong acids, high temperatures), consider protecting the 4-hydroxyl group. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good option as it is orthogonal to the Boc group.[4][5]
-
Control Temperature: Avoid excessive heating. If elevated temperatures are necessary, monitor the reaction closely for byproduct formation.
-
Q3: What is the thermal stability of this compound?
Q4: How stable is the Boc group to different pH ranges?
The Boc group is notoriously labile in acidic conditions and generally stable in basic to neutral conditions.
-
Acidic Conditions (pH < 4): The Boc group is readily cleaved. In acidic environments with a pH below 2, the Boc group on N-Boc-3-pyrrolidinone has been shown to undergo hydrolysis.[8]
-
Neutral to Slightly Acidic Conditions (pH 4-7): The compound is relatively stable.[8]
-
Basic Conditions (pH > 7): The Boc group is generally stable.[3]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for key transformations involving this compound and related compounds.
Table 1: Orthogonal Protection of the 4-Hydroxyl Group
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| TBDMS | TBDMS-Cl | Imidazole | DMF | 25 | 2-4 | >95 | [9][10] |
| TIPS | TIPS-Cl | Imidazole | DMF | 25 | 2-4 | >95 | [9][10] |
Table 2: Acylation of the 3-Amino Group
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Acetyl Chloride | DIPEA | DCM | 0-25 | 1-3 | 85-95 | General Protocol |
| Benzoyl Chloride | DIPEA | DCM | 0-25 | 2-4 | 80-90 | General Protocol |
Table 3: Stability of the Boc Group under Various Conditions
| Condition | Reagent/Solvent | Temperature (°C) | Stability | Reference |
| Strong Acid | TFA in DCM | 25 | Labile | [3] |
| Mild Acid | Acetic Acid in Water | 25 | Slowly Labile | [3] |
| Strong Base | 1M NaOH | 25 | Stable | [3] |
| Catalytic Hydrogenation | H₂, Pd/C | 25 | Stable | [3] |
| Thermal | 2-MeTHF | -20 to 0 | Unstable | [6] |
Experimental Protocols
Protocol 1: Protection of the 4-Hydroxyl Group as a TBDMS Ether
This protocol describes the protection of the hydroxyl group in this compound using tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Base: Add imidazole (1.5 eq) to the solution and stir until it is fully dissolved.
-
Addition of Silylating Agent: Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acylation of the 3-Amino Group
This protocol details the acylation of the primary amino group of this compound.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, nitrogen-flushed round-bottom flask and cool to 0 °C in an ice bath.
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography if necessary.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Decision workflow for reactions involving this compound.
Caption: Orthogonal protection strategy for this compound.
References
- 1. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Chiral Purity of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical intermediates is paramount in drug development. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine, a key chiral building block, demands rigorous analytical methods to ensure its enantiomeric purity. This guide provides a comparative overview of three powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data from closely related structures to illustrate the performance of each method and provide detailed experimental protocols.
Workflow for Chiral Purity Analysis
The general workflow for determining the chiral purity of a pharmaceutical intermediate like this compound involves several key stages, from sample preparation to data analysis. The choice of analytical technique will dictate the specifics of each step.
Caption: A generalized workflow for the analysis of chiral purity.
Comparison of Analytical Methods
The selection of an optimal analytical method for determining the chiral purity of this compound depends on various factors including the desired speed of analysis, required sensitivity, and available instrumentation. The following table summarizes the performance of Chiral HPLC, Chiral SFC, and Chiral GC-MS for the separation of structurally similar pyrrolidine derivatives.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase. | Separation of volatile derivatives based on their partitioning between a gaseous mobile phase and a chiral stationary phase, with mass spectrometric detection. |
| Stationary Phase (Example) | Polysaccharide-based (e.g., Chiralcel® OD-H) or Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™ T) | Polysaccharide-based (e.g., Lux® Cellulose-2) | Chirasil-L-Val |
| Mobile Phase (Example) | n-Hexane/Isopropanol/Trifluoroacetic Acid | CO2/Methanol | Helium |
| Derivatization Required? | No | No | Yes (e.g., with Heptafluorobutyl Chloroformate) |
| Resolution (Rs) (for similar compounds) | > 1.5[1] | 1.50 to 3.59[2] | Good separation of diastereomers |
| Analysis Time | Typically longer run times. | 3-5 times faster than HPLC.[3] | Dependent on temperature program, can be rapid. |
| Advantages | Widely available, robust, versatile for various compound classes. | Fast analysis, reduced organic solvent consumption ("green" chemistry), high efficiency.[3][4] | High sensitivity and selectivity (with MS detection), provides structural information. |
| Disadvantages | Higher organic solvent consumption, longer run times compared to SFC. | Higher initial instrument cost. | Requires derivatization for non-volatile compounds, which adds a sample preparation step. |
Experimental Protocols
Below are detailed experimental protocols for each of the compared analytical methods. These protocols are based on established methods for structurally similar compounds and serve as a strong starting point for method development for this compound.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method describes a normal-phase HPLC separation using a polysaccharide-based chiral stationary phase, a common and effective approach for N-protected amino alcohols.
Workflow Diagram:
Caption: Workflow for Chiral HPLC Analysis.
Experimental Details:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based chiral stationary phase.[1]
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of 1 mg/mL.
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a faster, "greener" alternative to HPLC for chiral separations. This protocol utilizes a chlorinated polysaccharide-based stationary phase.
Workflow Diagram:
Caption: Workflow for Chiral SFC Analysis.
Experimental Details:
-
Column: Lux® Cellulose-2 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 and Methanol as a co-solvent. A gradient or isocratic elution with 10-15% methanol can be explored for optimization.[2]
-
Flow Rate: 2 mL/min.[2]
-
Backpressure: 150 bar.[2]
-
Column Temperature: 40 °C.[2]
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample of this compound in methanol to a concentration of 1 mg/mL.
Method 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
For high sensitivity and structural confirmation, GC-MS is a powerful technique. This method requires derivatization to increase the volatility of the analyte.
Workflow Diagram:
Caption: Workflow for Chiral GC-MS Analysis.
Experimental Details:
-
Derivatization: A two-step derivatization is performed. First, the sample is reacted with heptafluorobutyl chloroformate (HFBCF) to derivatize the amino and hydroxyl groups. This is followed by amidation with methylamine.[5][6]
-
Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm x 0.16 µm).[6]
-
Carrier Gas: Helium at a constant flow.
-
Injector: Split/splitless inlet at 250 °C.
-
Oven Temperature Program: A suitable temperature gradient should be developed, for example, starting at 80 °C and ramping up to 200 °C to ensure the elution of the derivatized analytes.
-
Detector: Mass Spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Sample Preparation: The derivatization is typically carried out in a suitable solvent like isooctane, followed by liquid-liquid extraction.[5]
Conclusion
The choice of the most appropriate analytical method for determining the chiral purity of this compound will be dictated by the specific needs of the laboratory. Chiral HPLC is a robust and widely accessible technique. Chiral SFC provides a significant advantage in terms of speed and reduced solvent consumption, making it ideal for high-throughput screening. Chiral GC-MS, although requiring a derivatization step, offers unparalleled sensitivity and structural confirmation. The provided protocols, based on methods for structurally similar compounds, offer a solid foundation for developing a validated analytical method for this critical chiral intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 4. chromservis.bg [chromservis.bg]
- 5. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to HPLC-MS Analysis of Aminopyrrolidine Derivatives
For researchers, scientists, and drug development professionals, the accurate analysis of aminopyrrolidine derivatives is crucial due to their prevalence in pharmacologically active compounds. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful and indispensable tool for the separation, identification, and quantification of these chiral molecules. This guide provides a comparative overview of HPLC-MS methodologies, supported by experimental data, to aid in method development and selection.
Strategies for Chiral Separation of Aminopyrrolidine Derivatives
The primary challenge in the analysis of aminopyrrolidine derivatives lies in the separation of their enantiomers. Two main strategies are employed in HPLC for this purpose: direct and indirect chiral resolution.[1][2]
-
Direct Methods: This approach utilizes a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. This is often the preferred method due to its simplicity and speed.[1]
-
Indirect Methods: This strategy involves the derivatization of the aminopyrrolidine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[2] This method can be more complex but can offer advantages in terms of sensitivity and the availability of a wider range of columns.
Comparison of Chiral Stationary Phases for Direct Separation
The choice of the chiral stationary phase is critical for the successful direct enantioseparation of aminopyrrolidine derivatives. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most widely used and effective for this class of compounds.[3]
| Feature | Polysaccharide-Based CSPs (e.g., CHIRALPAK®, Lux®) | Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC®) |
| Chiral Selector | Cellulose or amylose derivatives coated or immobilized on silica.[3] | Vancomycin or teicoplanin covalently bonded to silica. |
| Separation Mechanism | Hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[3] | Multimodal interactions including hydrogen bonding, ionic interactions, and inclusion complexing. |
| Typical Analytes | Broad range of chiral compounds, including N-protected aminopyrrolidines.[3] | Particularly effective for polar and ionizable compounds. |
| Advantages | High versatility and a wide range of available phases. | Robust with broad selectivity. |
| Considerations | Coated versions may have limitations on the solvents that can be used. Longer equilibration times may be necessary.[3] | --- |
Experimental Data: HPLC and UPLC-MS Methods
The following tables summarize experimental conditions for the HPLC-MS analysis of various aminopyrrolidine derivatives and related compounds, providing a starting point for method development.
Table 1: Direct Chiral Separation Methods
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| (R)-(-)-N-Boc-3-pyrrolidinol | CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm | n-Hexane:Isopropanol (90:10, v/v) | 1.0 | UV (210 nm) | [3] |
| (R)-(-)-N-Boc-3-pyrrolidinol | Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm | 20 mM Ammonium Acetate, pH 6:Methanol (90:10, v/v) | 1.0 | UV (230 nm) | [3] |
| (1-Methylpyrrolidin-3-YL)methanol | Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 3 or 5 µm | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) | 0.5 - 1.0 | UV (210-220 nm) | [4] |
| (1-Methylpyrrolidin-3-YL)methanol | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 3 or 5 µm | Methanol/0.1% Diethylamine | 0.5 - 1.0 | UV (210-220 nm) | [4] |
Table 2: Indirect Chiral Separation and Achiral Methods
| Analyte/Derivative | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| 2-(aminomethyl)-1-ethylpyrrolidine (derivatized with 4-nitrobenzoic acid) | Chiralcel OD-H, 250 x 4.6 mm | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine | 1.0 | UV (254 nm) | [5] |
| Chiral carboxylic acids (derivatized with (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine) | Not specified | Not specified | Not specified | ESI-MS/MS (Positive ion mode) | [6] |
| Boc-3-aminopyrrolidine | Phenomenex C18 Gimini | Water:Methanol (25:75, v/v) | 0.8 - 1.0 | UV (210 nm) | |
| 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid | 0.3 | ESI-MS/MS |
Experimental Protocols
Protocol 1: Direct Chiral Separation of N-Boc-3-pyrrolidinol using a Polysaccharide-Based CSP[3]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) at a ratio of 90:10 (v/v). This ratio can be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the chiral compound in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Indirect Chiral Separation of 2-(aminomethyl)-1-ethylpyrrolidine[5]
-
Derivatization: React 2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid to form diastereomeric amides.
-
Instrumentation: HPLC system with a UV and optical rotation (OR) detector.
-
Chiral Stationary Phase: Chiralcel OD-H analytical column (250 x 4.6 mm).
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
Mass Spectrometry Considerations
Electrospray ionization (ESI) in positive ion mode is typically employed for the MS analysis of aminopyrrolidine derivatives due to the basic nature of the amino group. Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and achieving high sensitivity and selectivity, especially in complex matrices. The fragmentation patterns of the pyrrolidine ring can provide valuable structural information. Common fragmentation pathways include the loss of the pyrrolidine ring or side chains attached to it.
Visualizing Experimental Workflows
General Workflow for HPLC-MS Method Development
Caption: A generalized workflow for the HPLC-MS analysis of aminopyrrolidine derivatives.
Decision Tree for Chiral Separation Strategy
Caption: A decision-making workflow for selecting a chiral separation strategy.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for Aminopyrrolidines: Boc vs. Cbz vs. Fmoc
For researchers, scientists, and drug development professionals engaged in the synthesis of aminopyrrolidine-containing molecules, the strategic selection of an appropriate amine protecting group is a critical determinant of synthetic success. The inherent nucleophilicity of the pyrrolidine nitrogen necessitates its protection to prevent undesired side reactions during subsequent synthetic transformations. This guide provides an objective comparison of three of the most widely employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—with a focus on their application to aminopyrrolidine scaffolds. The information presented herein is supported by experimental data and detailed methodologies to facilitate informed decision-making in your synthetic endeavors.
The cornerstone of modern protecting group strategy is the concept of orthogonality, which allows for the selective removal of one protecting group in the presence of others.[1][2][3] This principle is paramount in multi-step syntheses of complex molecules. The three protecting groups discussed here exhibit distinct cleavage conditions, forming an orthogonal set: Boc is labile to acid, Fmoc to base, and Cbz to hydrogenolysis.[4]
At a Glance: Key Characteristics of Amine Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Key Characteristics |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl)[5][6] | Stable to bases and hydrogenolysis; widely used in both solution and solid-phase synthesis.[4] | |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5][7] | Stable to acidic and basic conditions; the benzyl group can sometimes be cleaved by strong acids.[8] | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine in DMF)[5][9] | Stable to acids and hydrogenolysis; commonly used in solid-phase peptide synthesis.[10] |
Quantitative Comparison of Protecting Groups for Aminopyrrolidines
The following tables summarize typical experimental conditions and yields for the protection and deprotection of aminopyrrolidines. It is important to note that optimal conditions and yields can vary depending on the specific substrate, including the position of the amino group on the pyrrolidine ring and the presence of other functional groups.
Protection of Aminopyrrolidines
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | (Boc)₂O | TEA, NaOH, or none | DCM, THF, H₂O/Acetone | Room Temp | 0.5 - 4 | 80 - 96+[11][12][13] |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 - Room Temp | 3 - 20 | 77 - 90+[14] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | NaHCO₃, Pyridine | THF/H₂O, DCM | Room Temp | 16+ | 80 - 92[15] |
Deprotection of Protected Aminopyrrolidines
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | TFA or 4M HCl | DCM or Dioxane | 0 - Room Temp | 0.5 - 18 | 87 - 95+[16][17] |
| Cbz | H₂ (1 atm), 10% Pd/C | MeOH, EtOAc | Room Temp | 2 - 16 | 83 - 98[7] |
| Fmoc | 20% Piperidine | DMF | Room Temp | 0.2 - 1 | High (>95)[9][10] |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary amino group on a pyrrolidine scaffold. These should be considered as starting points and may require optimization for specific substrates.
Boc Protection of an Aminopyrrolidine
Materials:
-
Aminopyrrolidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq)
-
Triethylamine (TEA, 1.1-1.5 eq) or Sodium Hydroxide
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the aminopyrrolidine in the chosen solvent (e.g., DCM).[11]
-
Add the base (e.g., TEA).[11]
-
To the stirring solution, add (Boc)₂O either as a solid or as a solution in the same solvent.[11]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.[11]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected aminopyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected aminopyrrolidine in DCM.[16]
-
Add TFA to the solution (a 1:1 mixture of TFA:DCM is common).[16][17]
-
Stir the reaction mixture at room temperature for 0.5 to 2 hours.[16]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine-TFA salt can often be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted into an organic solvent.[17]
Cbz Protection of an Aminopyrrolidine
Materials:
-
Aminopyrrolidine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.0-1.2 eq)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve the aminopyrrolidine in a mixture of THF and water (e.g., 2:1).
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C and add Cbz-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-20 hours.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Cbz Deprotection via Catalytic Hydrogenolysis
Materials:
-
Cbz-protected aminopyrrolidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected aminopyrrolidine in methanol or ethanol in a flask suitable for hydrogenation.[7]
-
Carefully add the Pd/C catalyst (typically 5-10 mol%).[7]
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).[7]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aminopyrrolidine.
Fmoc Protection of an Aminopyrrolidine
Materials:
-
Aminopyrrolidine (1.0 eq)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.2 eq) or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve the aminopyrrolidine and Fmoc-Cl/Fmoc-OSu in a mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for approximately 16 hours.
-
Dilute the reaction with water and adjust the pH to ~9 with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH ~1 with 1 M HCl to precipitate the Fmoc-protected product.
-
Collect the product by filtration.
Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-protected aminopyrrolidine
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
If the substrate is on a solid support, swell the resin in DMF. For solution-phase, dissolve the Fmoc-protected aminopyrrolidine in DMF.
-
Agitate the mixture at room temperature. The deprotection is typically rapid, often complete within 10-20 minutes.[10]
-
Monitor the reaction by TLC or by UV absorbance of the dibenzofulvene-piperidine adduct in the case of solid-phase synthesis.[10]
-
For solution-phase, quench the reaction and proceed with workup and purification. For solid-phase, drain the piperidine solution and wash the resin thoroughly with DMF.[10]
Visualization of Key Concepts
Orthogonal Protection Strategy
The ability to selectively deprotect one amine in the presence of others is a powerful tool in complex synthesis. The following diagram illustrates the principle of orthogonal protection using Boc, Cbz, and Fmoc groups.
General Workflow for Protecting Group Selection
The choice of a protecting group is a strategic decision based on the planned synthetic route. This diagram outlines a logical workflow for selecting an appropriate protecting group for an aminopyrrolidine.
Conclusion
The selection of an appropriate protecting group for aminopyrrolidines is a multifaceted decision that hinges on the specific demands of the synthetic route. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and are removable under orthogonal conditions. The Boc group's acid lability, the Cbz group's susceptibility to hydrogenolysis, and the Fmoc group's base lability provide a powerful and versatile toolkit for the synthetic chemist.[5] By carefully considering the stability of all functional groups present in the molecule and the reaction conditions of subsequent steps, researchers can devise robust and efficient synthetic strategies for the construction of complex aminopyrrolidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. reddit.com [reddit.com]
Unveiling the Architecture of a Key Pharmaceutical Building Block: A Guide to the X-ray Crystallographic Validation of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The substituted pyrrolidine scaffold, particularly 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine, represents a critical chiral building block in the synthesis of a multitude of pharmaceutical agents. Its specific stereochemistry directly influences biological activity, making unambiguous structural confirmation essential. This guide provides an objective comparison of single-crystal X-ray diffraction with other analytical techniques for the structural elucidation of this class of small molecules and furnishes the supporting experimental framework for such an analysis.
While a public crystal structure for this compound is not currently available, this guide will utilize crystallographic data from a closely related analogue, N-Boc-L-proline (tert-butyl (2S)-pyrrolidine-1,2-dicarboxylate), to illustrate the power of X-ray crystallography in defining the precise molecular geometry. This comparison will highlight the key structural parameters that are determined and their importance in drug development.
Comparative Analysis of Structural Elucidation Techniques
The determination of a molecule's three-dimensional architecture is crucial for understanding its function and for rational drug design. While single-crystal X-ray diffraction is considered the "gold standard" for obtaining unambiguous structural information, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary and valuable data, particularly for understanding the molecule's behavior in solution.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and packing in the solid state. | High-quality single crystal (typically >0.1 mm in all dimensions). | Provides an unambiguous and highly detailed molecular structure. | Crystal growth can be a significant bottleneck. The determined structure is of the solid state, which may not be the same as the |
A Comparative Guide to the Synthetic Routes of trans-3-Amino-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Among its substituted derivatives, trans-3-amino-4-hydroxypyrrolidine is a key chiral building block for the synthesis of a wide range of biologically active compounds. Its stereochemistry plays a crucial role in determining the pharmacological profile of the final molecule. This guide provides a comparative analysis of prominent synthetic routes to trans-3-amino-4-hydroxypyrrolidine, offering a detailed examination of methodologies, quantitative data, and experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for three distinct and widely recognized synthetic routes to trans-3-amino-4-hydroxypyrrolidine, each starting from a different readily available chiral precursor.
| Parameter | Route 1: From D-Tartaric Acid | Route 2: From L-Aspartic Acid | Route 3: From trans-4-hydroxy-L-proline |
| Starting Material | D-Tartaric Acid | L-Aspartic Acid | trans-4-hydroxy-L-proline |
| Overall Yield | ~25-30% | ~20-25% | ~30-35% |
| Number of Steps | 6 | 7 | 5 |
| Key Transformations | Iodocyclization, Epoxide formation, Regioselective epoxide opening | Curtius rearrangement, Intramolecular cyclization | Mitsunobu reaction, Azide reduction |
| Stereochemical Control | Substrate-controlled | Substrate-controlled | Substrate-controlled |
| Scalability | Moderate | Moderate | Good |
| Reagent Cost & Availability | Low | Low | Moderate |
| Safety Considerations | Use of sodium azide (toxic), Handling of iodine. | Use of diphenylphosphoryl azide (explosive potential), Handling of hydrazoic acid (toxic and explosive). | Use of diethyl azodicarboxylate (DEAD) (toxic and potentially explosive), Use of sodium azide (toxic). |
Synthetic Route Overviews
The selection of a synthetic route is often a balance between efficiency, cost, scalability, and safety. Below is a conceptual overview of the three major synthetic strategies.
Caption: Comparative logic of synthetic routes.
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the key transformations in each synthetic route. These protocols are based on established literature procedures and are intended for informational purposes for trained chemists.
Route 1: From D-Tartaric Acid
This route leverages the inherent chirality of D-tartaric acid to establish the stereocenters of the target molecule. A key step is the regioselective opening of an epoxide.
Caption: Workflow for Route 1.
Key Step: Regioselective Epoxide Opening
-
Reaction: To a solution of the N-benzyl-protected pyrrolidine epoxide (1 equivalent) in a 2:1 mixture of THF and water is added sodium azide (3 equivalents). The mixture is heated to 80 °C and stirred for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude azido alcohol is purified by column chromatography on silica gel.
-
Reduction and Deprotection: The resulting azido alcohol is then dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield trans-3-amino-4-hydroxypyrrolidine.
Route 2: From L-Aspartic Acid
This pathway utilizes the chiral pool amino acid L-aspartic acid. The key transformations involve a Curtius rearrangement to form an isocyanate, which then undergoes intramolecular cyclization.
Caption: Workflow for Route 2.
Key Step: Intramolecular Cyclization
-
Reaction: The protected amino alcohol precursor (1 equivalent) is dissolved in dry THF and treated with a strong base such as sodium hydride (1.2 equivalents) at 0 °C. The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude cyclized product is purified by flash chromatography.
-
Deprotection: The protecting groups are subsequently removed under standard conditions (e.g., hydrogenolysis for benzyl groups, acidic conditions for Boc groups) to afford the final product.
Route 3: From trans-4-hydroxy-L-proline
This is often considered one of the more direct routes, taking advantage of a commercially available and stereochemically defined starting material that already contains the pyrrolidine ring.
Caption: Workflow for Route 3.
Key Step: Mitsunobu Reaction and Azide Formation
-
Reaction: To a solution of the N-Boc protected trans-4-hydroxy-L-proline methyl ester (1 equivalent), triphenylphosphine (1.5 equivalents), and diphenylphosphoryl azide (1.5 equivalents) in dry THF at 0 °C is added diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise. The reaction is stirred at room temperature for 18 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding azide with inversion of stereochemistry at the C4 position.
-
Reduction: The azide (1 equivalent) is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours.
-
Purification and Deprotection: The catalyst is filtered off, and the solvent is evaporated. The resulting protected amine is then deprotected under acidic conditions (e.g., TFA in DCM) to give the final product.
Conclusion
The synthesis of trans-3-amino-4-hydroxypyrrolidine can be approached from several chiral starting materials, each with its own set of advantages and challenges. The route starting from trans-4-hydroxy-L-proline is the most concise, while the routes from D-tartaric acid and L-aspartic acid offer cost-effective alternatives, albeit with a greater number of synthetic steps. The choice of the optimal route will depend on the specific requirements of the research or development program, including scale, cost, and available expertise in handling certain reagents. This guide provides the necessary data and procedural outlines to make an informed decision for the efficient and successful synthesis of this valuable chiral building block.
A Comparative Guide to Enantiomeric Excess Determination of Chiral Pyrrolidines
For researchers, scientists, and professionals in drug development, the stereochemistry of chiral pyrrolidines is a critical quality attribute, as enantiomers often exhibit different pharmacological activities.[1] Accurate determination of the enantiomeric excess (ee) is therefore paramount in both synthesis and quality control. This guide provides an objective comparison of the most common analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Chiral Chromatography Methods
Chiral chromatography is the most reliable and widely used set of methods for determining enantiomeric excess.[2] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP) or, in the case of indirect methods, the separation of diastereomeric derivatives on an achiral column.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers, allowing for their individual quantification.[2] It can be performed directly using a chiral column or indirectly by forming diastereomers that can be separated on a standard achiral column.[1]
Direct Chiral HPLC
-
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP), most commonly polysaccharide-based columns.[1][2]
-
Advantages: Direct analysis avoids potential errors from derivatization, such as kinetic resolution or racemization.
-
Limitations: Requires specialized and often expensive chiral columns. Method development can be time-consuming.
Indirect Chiral HPLC
-
Principle: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard, less expensive achiral column (e.g., C18).[1]
-
Advantages: Utilizes standard achiral columns. Can improve detection sensitivity.
-
Limitations: The chiral derivatizing agent must be enantiomerically pure. The reaction must proceed to completion without racemization or kinetic resolution.[3]
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[2]
-
Chiral Column: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak®.[1][2]
-
Mobile Phase: A mixture of n-hexane and isopropanol is common. The ratio (e.g., 90:10 v/v) must be optimized to achieve baseline separation.[2] A modifier like trifluoroacetic acid (TFA) may be added to improve peak shape.[1]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.[2]
-
Detection: UV at a wavelength where the analyte absorbs strongly (e.g., 210 nm).[1][2]
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times for each enantiomer.[2]
-
Inject the sample and integrate the peak areas for the two enantiomers.[2]
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).[2]
-
Gas Chromatography (GC)
Chiral GC is well-suited for volatile and thermally stable pyrrolidine derivatives.[2] Similar to HPLC, both direct analysis on a chiral column and indirect analysis via diastereomer formation are possible. Derivatization is often employed to improve volatility and separation.[2][4]
-
Sample Preparation and Derivatization:
-
Dissolve the pyrrolidine sample in a volatile solvent (e.g., dichloromethane).[2]
-
React the enantiomers with a chiral derivatizing agent (e.g., (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid chloride, Mosher's acid chloride) to form diastereomeric amides.[5] This converts the enantiomers into diastereomers that can be separated on a standard achiral column.[4]
-
-
GC System and Conditions:
-
GC System: A standard GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4]
-
Column: A standard achiral capillary column (e.g., DB-5 or HP-5).
-
Injector Temperature: Typically set 20-50 °C above the boiling point of the least volatile component.[2]
-
Oven Temperature Program: An initial temperature is held, followed by a ramp to a final temperature to ensure separation.[2]
-
Detector Temperature: Set higher than the final oven temperature.[2]
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for ee determination that relies on creating a diastereomeric environment for the enantiomers, which results in distinguishable signals in the NMR spectrum.[6] This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[6]
-
Principle with CDAs: The enantiomers are covalently bonded to a chiral derivatizing agent, forming diastereomers with distinct NMR spectra.[7] The integration of the non-equivalent signals allows for quantification.[6]
-
Principle with CSAs: The enantiomers form non-covalent diastereomeric complexes with a chiral solvating agent.[7] This leads to a separation of signals for the two enantiomers in the spectrum. The exchange between free and complexed states must be fast on the NMR timescale.
-
Sample Preparation (Derivatization):
-
NMR Data Acquisition:
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton or fluorine atom in the two different diastereomers.[8]
-
Carefully integrate the areas of these two signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate ee using the standard formula.
-
Polarimetry
-
Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light by an equal magnitude but in opposite directions.[9] The observed rotation is proportional to the concentration of the excess enantiomer.
-
Advantages: A non-destructive, bulk property measurement.
-
Limitations: Requires a relatively pure sample, as impurities can interfere with the measurement. The specific rotation of the pure enantiomer must be known. It is generally less sensitive and accurate than chromatographic or NMR methods, especially for samples with low ee.[10][11]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a specific solvent to a known concentration (c, in g/mL).
-
Ensure the solution is free of bubbles and suspended particles.
-
-
Measurement:
-
Use a polarimeter to measure the observed optical rotation (α_obs) of the solution in a cell of a known path length (l, in dm).[9]
-
-
Data Analysis:
-
Calculate the specific rotation of the sample: [α]_sample = α_obs / (c * l)
-
Calculate the enantiomeric excess: ee (%) = ( [α]_sample / [α]_max ) x 100 (where [α]_max is the known specific rotation of the pure major enantiomer).
-
Quantitative Data and Method Comparison
The selection of an appropriate method depends on factors like required accuracy, sample properties, and available instrumentation.[1]
| Method | Principle | Typical Resolution (Rs) | Achievable ee (%) | Advantages | Limitations |
| Direct Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[2] | > 1.5[1] | > 99%[1] | High accuracy and precision; no derivatization needed.[2] | Requires expensive chiral columns; method development can be extensive. |
| Indirect Chiral HPLC | Separation of diastereomers (formed with a CDA) on an achiral column.[1] | Diastereomeric Separation[1] | > 99%[1] | Uses standard, cheaper columns; can enhance sensitivity.[1] | CDA must be 100% pure; reaction must be complete without side reactions.[3] |
| Chiral GC | Separation of volatile enantiomers or diastereomeric derivatives on a GC column.[4] | Baseline separation is common. | ≥ 97.5%[4] | High resolution for volatile compounds; sensitive detectors (FID, MS).[2][4] | Limited to thermally stable and volatile compounds; derivatization often required.[2] |
| NMR Spectroscopy | Discrimination of diastereomers (formed with CDA/CSA) by chemical shift non-equivalence.[6] | Signal Separation (Δδ) | High accuracy possible | Provides structural information; relatively fast analysis after sample prep.[12] | Lower sensitivity than chromatography; requires pure CDA/CSA; potential for signal overlap. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample.[9] | N/A | Dependent on accuracy | Fast, non-destructive, measures bulk property.[11] | Low sensitivity and accuracy, especially at low ee; requires pure sample and known [α]_max.[10] |
Visualized Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for determining the enantiomeric excess of a chiral pyrrolidine sample.
Caption: General workflow for ee determination of chiral pyrrolidines.
Method Selection Decision Tree
This diagram provides a logical guide for selecting the most appropriate analytical technique.
Caption: Decision tree for selecting an ee determination method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bates.edu [bates.edu]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Catalytic Pyrrolidine Synthesis: Benchmarking Efficacy
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structural motif, integral to a multitude of natural products, pharmaceuticals, and advanced materials. Consequently, the development of efficient and selective catalytic methods for pyrrolidine synthesis is a cornerstone of modern organic chemistry. This guide provides a comparative analysis of prominent catalytic strategies, offering a benchmark of their efficacy supported by experimental data. We delve into transition metal catalysis, organocatalysis, photocatalysis, and biocatalysis, presenting quantitative data in a clear, comparative format and detailing representative experimental protocols.
Comparative Efficacy of Catalysts for Pyrrolidine Synthesis
The selection of an appropriate catalyst is paramount for achieving high yield and stereoselectivity in pyrrolidine synthesis. The following table summarizes the performance of various catalytic systems under different reaction conditions.
| Catalyst Type | Catalyst/Reaction | Substrate Scope (Example) | Reaction Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Transition Metal | Iridium: [IrCl(CO)(PPh₃)₂] (Vaska's Complex) | Amides and electron-deficient alkenes | Toluene, Room Temperature, 16h | 50-98% | >20:1 | N/A | [1][2] |
| Transition Metal | Copper: [Tpⁱᵖʳ²Cu(NCMe)] | N-fluoride amides | Not specified | up to 99% | N/A | N/A | [3] |
| Transition Metal | Copper(II)-promoted | α-Substituted 4-pentenyl sulfonamides | Not specified | 76-97% | >20:1 (cis) | N/A | [4] |
| Photocatalysis | Iridium: Ir(4-CF₃-ppy)₃ with Yb(OTf)₃ | Cyclopropyl ketones and hydrazones | THF, Blue LED irradiation | 31-85% | up to 5:1 | N/A | [5][6] |
| Biocatalysis | Cytochrome P411 variant (P411-PYS-5149) | Organic azides | M9-N buffer (pH 7.4), Anaerobic, RT | up to 74% | N/A | up to 99:1 e.r. | [7][8] |
| Organocatalysis | Pyrrolidine-based organocatalysts (e.g., OC4) | trans-β-nitrostyrene and 3-phenylpropionaldehyde | Methylcyclohexane, 0 °C, 24h | 87% | 92:8 (syn) | 85% (syn) | Not explicitly found |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for key catalytic systems.
Iridium-Catalyzed Reductive [3+2] Cycloaddition
This protocol describes the synthesis of functionalized pyrrolidines from tertiary amides and alkenes using Vaska's complex.[1][2]
Materials:
-
Amide substrate (1.0 equiv)
-
Alkene (1.5 equiv)
-
Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%)
-
Tetramethyldisiloxane (TMDS) (2.0 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the amide, alkene, and Vaska's complex to a dry reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the solids.
-
Add TMDS to the reaction mixture.
-
Seal the vessel and stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine.
Copper-Catalyzed Intramolecular C-H Amination
This method facilitates the synthesis of pyrrolidines through the intramolecular amination of C-H bonds in N-fluoride amides.[3][9]
Materials:
-
N-fluoride amide substrate (1.0 equiv)
-
Copper catalyst (e.g., [Tpⁱᵖʳ²Cu(NCMe)]) (5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under a strictly inert atmosphere, dissolve the N-fluoride amide substrate in the anhydrous, degassed solvent in a sealable reaction vessel.
-
Add the copper catalyst to the solution.
-
Seal the reaction vessel tightly.
-
Heat the reaction mixture to the required temperature (e.g., 90 °C).
-
Monitor the reaction progress by ¹H NMR or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure and purify the product by flash column chromatography.
Photocatalytic [3+2] Cycloaddition
This protocol outlines the synthesis of pyrrolidines from cyclopropyl ketones and hydrazones using a photoredox catalyst.[5][6]
Materials:
-
Aryl cyclopropyl ketone (1.0 equiv)
-
Hydrazone (2.0 equiv)
-
Iridium photocatalyst (e.g., Ir(4-CF₃-ppy)₃) (1 mol%)
-
Ytterbium(III) triflate (Yb(OTf)₃) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine the aryl cyclopropyl ketone, hydrazone, iridium photocatalyst, and Yb(OTf)₃.
-
Add anhydrous THF and stir the mixture to dissolve the components.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pyrrolidine.
Biocatalytic Intramolecular C-H Amination
This procedure describes the enantioselective synthesis of pyrrolidines from organic azides using an engineered cytochrome P411 enzyme.[7][8]
Materials:
-
Organic azide substrate (10 mM)
-
E. coli cells expressing the P411 enzyme variant (OD₆₀₀ = 30)
-
M9-N buffer (pH 7.4)
-
Anaerobic conditions
Procedure:
-
In an anaerobic environment (e.g., a glovebox), resuspend the E. coli cells expressing the P411 variant in M9-N buffer.
-
Add the organic azide substrate to the cell suspension.
-
Incubate the reaction mixture at room temperature overnight with gentle shaking.
-
After incubation, extract the product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the yield and enantiomeric excess by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Visualizing the Experimental Workflow
A generalized workflow for benchmarking catalyst efficacy is essential for systematic evaluation. The following diagram, generated using Graphviz, illustrates the key stages of this process.
Caption: Generalized workflow for catalyst efficacy benchmarking in pyrrolidine synthesis.
This guide provides a foundational comparison of modern catalytic methods for pyrrolidine synthesis. The choice of catalyst will ultimately depend on the specific target molecule, desired stereochemistry, and available resources. The provided data and protocols serve as a valuable starting point for researchers in this dynamic field.
References
- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic Dissection: A Comparative Guide to Cis and Trans Isomers of Boc-aminohydroxypyrrolidine
For researchers, scientists, and professionals in drug development, the precise stereochemical characterization of molecular entities is a cornerstone of rational design and synthesis. This guide provides an objective, data-driven comparison of the spectroscopic signatures of cis- and trans-Boc-aminohydroxypyrrolidine, empowering confident isomeric assignment.
The spatial arrangement of the amino and hydroxy functionalities on the pyrrolidine ring in Boc-aminohydroxypyrrolidine gives rise to distinct cis and trans isomers. These stereochemical differences, while subtle, manifest in measurable variations across a range of spectroscopic techniques. This guide outlines the expected disparities in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a framework for their unambiguous differentiation.
Comparative Spectroscopic Data
The following tables summarize the anticipated quantitative data for the cis and trans isomers of Boc-aminohydroxypyrrolidine. These values are based on established principles of stereoisomerism and data from closely related N-Boc protected pyrrolidine structures.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Assignment | Cis Isomer (Predicted) | Trans Isomer (Predicted) | Key Differentiating Feature |
| Boc (t-Bu) | ~1.46 ppm (s, 9H) | ~1.46 ppm (s, 9H) | No significant difference expected. |
| H-3 (CH-N) | Broader multiplet | Sharper multiplet | The dihedral angle between H-3 and H-4 protons differs, affecting multiplicity. |
| H-4 (CH-O) | Broader multiplet | Sharper multiplet | Dihedral angle differences influence coupling patterns. |
| Pyrrolidine Ring Protons | 3.0 - 3.8 ppm (m) | 3.0 - 3.8 ppm (m) | Subtle shifts due to anisotropic effects of substituents. |
| ³J(H3,H4) Coupling Constant | ~ 2-5 Hz | ~ 5-8 Hz | The larger coupling constant in the trans isomer is due to a larger dihedral angle between the vicinal protons.[1][] |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Assignment | Cis Isomer (Predicted) | Trans Isomer (Predicted) | Key Differentiating Feature |
| Boc (C(CH₃)₃) | ~28.5 ppm | ~28.5 ppm | No significant difference expected. |
| Boc (C(CH₃)₃) | ~80.0 ppm | ~80.0 ppm | No significant difference expected. |
| Boc (C=O) | ~155.0 ppm | ~155.0 ppm | No significant difference expected. |
| C-3 (CH-N) | ~55-60 ppm | ~58-63 ppm | The carbon bearing the amino group in the trans isomer is expected to be slightly deshielded. |
| C-4 (CH-O) | ~70-75 ppm | ~73-78 ppm | The carbon bearing the hydroxyl group in the trans isomer is expected to be slightly deshielded due to steric interactions. |
| Pyrrolidine Ring Carbons | ~45-55 ppm | ~45-55 ppm | Minor shifts are anticipated based on the substituent orientation. |
Table 3: Key Infrared (IR) Spectroscopy Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Cis vs. Trans Distinguishing Features |
| O-H Stretch | 3200 - 3600 (broad) | The cis isomer may show a sharper band corresponding to intramolecular hydrogen bonding between the amino and hydroxyl groups. The trans isomer is more likely to exhibit a broader band due to intermolecular hydrogen bonding. |
| N-H Stretch | 3300 - 3500 (medium) | Similar to the O-H stretch, the cis isomer might show altered band shape or position due to intramolecular hydrogen bonding. |
| C-H Stretch (Aliphatic) | 2850 - 3000 (strong) | Not a primary point of differentiation. |
| C=O Stretch (Boc) | 1680 - 1700 (strong) | No significant difference expected. |
| Fingerprint Region | 400 - 1500 | Unique patterns of C-N, C-O, and C-C stretching and bending vibrations will be present for each isomer, serving as a distinct fingerprint.[3] |
Table 4: Mass Spectrometry (MS) Fragmentation
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 203.14 | The protonated molecular ion should be identical for both isomers. |
| [M-C₄H₈]⁺ or [M-56]⁺ | 147.08 | Loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ or [M-100+H]⁺ | 103.08 | Loss of the entire Boc group. |
| Further Fragmentation | Varies | While the primary fragmentation of the Boc group will be similar, minor differences in the relative intensities of subsequent fragment ions may arise due to the different stereochemistry influencing fragmentation pathways, though this is often not a primary method for distinguishing these types of isomers. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication and verification of these findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of cis and trans isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the Boc-aminohydroxypyrrolidine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or corresponding frequency on the available ¹H spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify functional groups and differentiate isomers based on vibrational modes, particularly hydrogen bonding.
Methodology:
-
Sample Preparation: As a solid, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Instrumentation:
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Analysis:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Analyze the positions, shapes, and intensities of the absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Technique: Electrospray Ionization (ESI) is a common technique for this type of molecule.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
If further structural information is needed, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to induce fragmentation.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion and compare it to the calculated exact mass.
-
Analyze the fragmentation pattern to confirm the presence of the Boc group and the core pyrrolidine structure.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of the cis and trans isomers of Boc-aminohydroxypyrrolidine.
Caption: Workflow for the spectroscopic differentiation of cis and trans Boc-aminohydroxypyrrolidine.
References
Unveiling Stereoisomerism's Impact on the Biological Activity of Pyrrolidine Scaffolds
A Comparative Guide for Researchers and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The stereochemistry of this scaffold plays a pivotal role in determining the pharmacological profile and efficacy of its derivatives. Even subtle changes in the three-dimensional arrangement of substituents on the pyrrolidine ring can lead to significant differences in biological activity, a critical consideration in modern drug discovery and development. This guide provides a comparative analysis of the biological activities of various pyrrolidine stereoisomers, supported by experimental data, to inform the design of more potent and selective therapeutic agents.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro biological activities of different pyrrolidine stereoisomers, highlighting the impact of stereochemistry on their potency against various biological targets.
Table 1: Comparative Cytotoxicity of 3-Alkyl-Pyrrolidine-2,5-dione Derivatives against Human Cancer Cell Lines
| Compound ID | Stereochemistry | Alkyl Substituent (R) | Cancer Cell Line | IC50 (µM) |
| 1a | Racemic | Methyl | HCT116 | 12.5 |
| 1b | (S) | Methyl | HCT116 | 8.2 |
| 1c | (R) | Methyl | HCT116 | 18.9 |
| 2a | Racemic | Ethyl | MCF-7 | 9.8 |
| 2b | (S) | Ethyl | MCF-7 | 6.5 |
| 2c | (R) | Ethyl | MCF-7 | 15.2 |
| 3a | Racemic | Propyl | A549 | 15.3 |
| 3b | (S) | Propyl | A549 | 10.1 |
| 3c | (R) | Propyl | A549 | 22.7 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Stereoselective Inhibition of Dipeptidyl Peptidase IV (DPP-4) by Prolyl-Fluoropyrrolidine Derivatives
| Compound ID | Stereochemistry at Fluorine | Linker and Terminal Group | DPP-4 IC50 (µM) |
| 4a | (4S) | Acetamide with Phenyl | 1.5 |
| 4b | (4R) | Acetamide with Phenyl | 5.8 |
| 5a | (4S) | Piperazine with Aryl | 0.83[1] |
| 5b | (4R) | Piperazine with Aryl | 3.2 |
| 6a | (4S) | Thiazole with Phenyl | 2.1 |
| 6b | (4R) | Thiazole with Phenyl | 9.4 |
DPP-4 is a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.
Table 3: Differential Activity of Pyrrolidine-Containing GPR40 Agonist Enantiomers
| Compound ID | Stereochemistry | GPR40 Binding Assay | Gq-coupled Ca2+ flux | Gs-coupled cAMP accumulation |
| (R,R)-68 | (R,R) | Potentiates radioligand[2] | Agonist[2] | Agonist[2] |
| (S,S)-68 | (S,S) | Displaces radioligand[2] | Weak Agonist | No significant activity |
GPR40 (Free Fatty Acid Receptor 1) is a promising target for the treatment of type 2 diabetes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
1. MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (pyrrolidine stereoisomers) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay
This assay determines the inhibitory activity of compounds against the DPP-4 enzyme.
-
Reagents: Human recombinant DPP-4, Gly-Pro-p-nitroanilide (substrate), and test compounds.
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution (at various concentrations) and 25 µL of the substrate solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 enzyme solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 25 µL of 25% acetic acid.
-
-
Data Analysis: Measure the absorbance at 405 nm. The percent inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.[1]
Signaling Pathways and Experimental Workflow
Visual representations of key signaling pathways and a general experimental workflow are provided below using Graphviz.
Caption: GPR40 signaling pathway activated by stereospecific pyrrolidine agonists.
Caption: General experimental workflow for comparing the cytotoxicity of pyrrolidine stereoisomers.
References
Safety Operating Guide
Safe Disposal of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate caution. While specific hazard data for this compound is limited, related pyrrolidine derivatives are classified as corrosive and flammable liquids.[1][2] Therefore, it is crucial to wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[4]
Key Hazards:
-
Pyrrolidine Moiety: Pyrrolidine and its derivatives can be flammable and corrosive.[1] They are incompatible with strong oxidizing agents and acids.[4]
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and can decompose, releasing isobutylene.[5][6]
Quantitative Data Summary
The following table summarizes key hazard classifications and data for structurally related compounds to inform a cautious approach to the disposal of this compound.
| Hazard Category | Related Compound/Class | GHS Classification | Notes |
| Corrosivity | (+/-)-1-Boc-3-aminopyrrolidine | Corrosive | Classified as "AMINES, LIQUID, CORROSIVE, N.O.S."[2] |
| Flammability | Pyrrolidine | Flammable Liquid (Category 2 or 3) | Keep away from heat, sparks, and open flames.[1] Vapors may form explosive mixtures with air.[7] |
| Irritation | (S)-3-(Boc-amino)pyrrolidine | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | Causes skin and serious eye irritation, and may cause respiratory irritation.[8][9] |
| Aquatic Toxicity | (R)-1-Boc-3-hydroxypyrrolidine | Very toxic to aquatic life | Avoid release to the environment.[9] |
Experimental Protocol for Disposal
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3][4]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Conduct all operations in a certified chemical fume hood to ensure adequate ventilation.[4]
-
Ensure an eyewash station and safety shower are readily accessible.
Step 2: Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[3][10] The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).[3][10] Do not mix with incompatible waste streams, particularly strong acids or oxidizing agents.
-
Solid Waste: Collect any contaminated solid waste, such as pipette tips, gloves, and absorbent materials, in a separate, clearly labeled, and sealed container for solid hazardous waste.[3]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard symbols (e.g., corrosive).[10]
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[10]
-
The storage area should be cool, dry, and away from sources of ignition and incompatible materials.[1]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
-
Provide the waste disposal service with all available information regarding the chemical's hazards.
Spill Management
In the event of a minor spill:
-
Evacuate non-essential personnel from the area.[7]
-
Wearing appropriate PPE, contain the spill and absorb the material with an inert absorbent such as vermiculite or sand.[4]
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[4]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
-
For larger spills, evacuate the area immediately and contact your institution's EHS department.[4]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Double BOC protection selective removal method [en.highfine.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine (CAS No. 190792-74-6).[1][2] The following procedures are based on best practices and data from structurally similar compounds, ensuring a comprehensive approach to laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is required when handling larger quantities or if there is a splash hazard. | To prevent eye contact which can cause serious damage.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron must be worn. | To avoid skin contact which may cause corrosion or irritation.[4][6] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if dust/aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. | To prevent inhalation which can lead to respiratory irritation.[4][5] |
Operational and Disposal Plans
Proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment. The following step-by-step guidance outlines the operational workflow and disposal procedures.
Experimental Workflow and Handling
Caption: Workflow for handling this compound.
Disposal Plan
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware | Rinse glassware with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[6] |
| Spills | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste. Ensure proper PPE is worn during cleanup. |
References
- 1. chemscene.com [chemscene.com]
- 2. (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine | 190792-74-6 [chemicalbook.com]
- 3. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
